molecular formula C6H12N2 B8808959 Octahydropyrrolo[3,2-b]pyrrole

Octahydropyrrolo[3,2-b]pyrrole

Cat. No.: B8808959
M. Wt: 112.17 g/mol
InChI Key: GLUABPSZMHYCNO-UHFFFAOYSA-N
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Description

Octahydropyrrolo[3,2-b]pyrrole (CAS 5839-99-6) is a saturated bicyclic organic compound featuring two fused pyrrole rings, with the molecular formula C6H12N2 and a molecular weight of 112.17 g/mol . This structure serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery. The pyrrolopyrrole core is recognized as an effective isostere for piperazine rings, a common feature in pharmaceuticals, and has been successfully utilized in the design of bioactive molecules targeting central nervous system (CNS) receptors . Its application extends to materials science, where the aromatic analogue, pyrrolo[3,2-b]pyrrole, is a highly electron-rich heterocycle used as a building block in quadrupolar chromophores for nonlinear optics and as a core unit in covalent triazine frameworks (CTFs) for electrochemical supercapacitors . Researchers can employ this chemical in various synthetic methodologies, including [3+2] cycloaddition reactions, to construct complex polyheterocyclic compounds . As a supplied chemical, it has a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . This product is designated for research and further manufacturing applications only, and is not intended for diagnostic or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,2-b]pyrrole

InChI

InChI=1S/C6H12N2/c1-3-7-6-2-4-8-5(1)6/h5-8H,1-4H2

InChI Key

GLUABPSZMHYCNO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1NCC2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Octahydropyrrolo[3,2-b]pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Octahydropyrrolo[3,2-b]pyrrole , a bicyclic diamine scaffold of increasing interest in medicinal chemistry.

Structure, Properties, and Medicinal Applications

Executive Summary

This compound (CAS: 5839-99-6) is a saturated, bicyclic diamine distinct from its aromatic counterparts (such as the isoDPP dyes) and its structural isomers (like the [3,4-b] and [3,4-c] systems).[1] As a rigid, chiral scaffold, it offers defined vectors for substituent orientation, making it a valuable pharmacophore in fragment-based drug discovery (FBDD). This guide analyzes its physicochemical profile, synthetic pathways, and utility as a "rigidified" spacer in kinase inhibitors and GPCR ligands.

Structural & Physicochemical Analysis[2][3]

Nomenclature and Isomerism

The [3,2-b] fusion indicates that the second pyrrolidine ring is fused across the C2–C3 bond of the first ring. Unlike the planar aromatic pyrrolo[3,2-b]pyrrole, the octahydro derivative adopts a puckered, three-dimensional conformation.

  • IUPAC Name: 1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,2-b]pyrrole[1]

  • Molecular Formula: C₆H₁₂N₂[1]

  • Molecular Weight: 112.17 g/mol [1]

  • Stereochemistry: The bridgehead carbons (3a, 6a) create potential for cis and trans ring fusions. The cis-fused isomer is generally more thermodynamically stable and common in synthetic libraries due to lower ring strain compared to the trans-fused [3.3.0] system.

Core Properties Table
PropertyValue / DescriptionContext
Basicity (pKa) ~10.5 (Secondary Amine)Highly basic compared to aromatic pyrrole (pKa ~ -3.8). Behaves like a typical cyclic secondary amine.
LogP (Predicted) -0.2 to 0.1Low lipophilicity due to high polarity of the two secondary amines.
H-Bond Donors 2NH groups at positions 1 and 4.
H-Bond Acceptors 2Lone pairs on Nitrogen.
Topological Polar Surface Area 24.1 ŲFavorable for CNS penetration if substituted appropriately.
Physical State Viscous Liquid / Low-melting SolidHygroscopic; often handled as a hydrochloride or tartrate salt.

Scientific Note: The basicity of the octahydro derivative is a critical distinction. While the aromatic precursor is non-basic due to lone pair delocalization, the saturated octahydro analog is a strong base, requiring protection (e.g., Boc, Cbz) during synthetic manipulations.

Synthetic Pathways[4][5][6][7]

The synthesis of the saturated scaffold typically proceeds via the reduction of oxidized precursors or through intramolecular cyclization strategies.

Pathway A: Reduction of Pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP)

The most robust route involves the construction of the aromatic "isoDPP" core followed by exhaustive reduction. This method allows for the introduction of substituents prior to saturation.

  • Core Construction: Condensation of succinic acid derivatives with nitriles or specific multicomponent reactions to form the pyrrolo[3,2-b]pyrrole-1,4-dione skeleton.

  • Reduction: Exhaustive reduction of the amide carbonyls and saturation of the double bonds using strong hydride donors.

Pathway B: Intramolecular Cyclization (Stereoselective)

For high enantiopurity, starting from chiral amino acids (e.g., Glutamic acid or Proline derivatives) is preferred.

  • Mechanism: An intramolecular nucleophilic attack of an amine onto a displaced leaving group or aldehyde (reductive amination) closes the second ring.

Experimental Protocol: Reduction of Dione Precursor

Note: This is a generalized protocol for the reduction of the bicyclic dione to the diamine.

Reagents: Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF) (anhydrous), Sodium Sulfate decahydrate (Na₂SO₄·10H₂O).

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with 1.0 equiv of pyrrolo[3,2-b]pyrrole-1,4-dione precursor.

  • Solvation: Add anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.

  • Hydride Addition: Carefully add LiAlH₄ (6.0 equiv) pellets or solution dropwise. Caution: Exothermic gas evolution.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 12–24 hours to ensure complete reduction of amides and alkenes.

  • Quench (Fieser Method): Cool to 0°C. Slowly add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       = grams of LiAlH₄ used).
      
  • Workup: Stir until a white granular precipitate forms. Filter through Celite. Dry filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude amine is often purified by Kugelrohr distillation or converted to the dihydrochloride salt for crystallization.

Medicinal Chemistry Applications

The this compound scaffold acts as a conformationally restricted diamine .

Pharmacophore Features[7][8]
  • Rigidity: Unlike linear diamines (e.g., ethylenediamine), the bicyclic framework locks the nitrogen lone pairs into specific vectors, reducing the entropic penalty upon binding to a protein target.

  • Chirality: The (3aS, 6aS) and (3aR, 6aR) enantiomers allow for probing stereospecific pockets in enzymes.

  • Scaffold Hopping: Often used to replace piperazine or pyrrolidine rings to improve selectivity or metabolic stability.

Case Study: Kinase Inhibition & GPCRs

In kinase inhibitors, the scaffold serves as a linker connecting the hinge-binding motif to the solvent-exposed tail. The rigidity ensures the "tail" group is projected at a precise angle to interact with specific residues (e.g., the gatekeeper residue).

  • Example: Analogues of this scaffold have been explored in Dopamine D3 receptor antagonists, where the basic nitrogen interacts with the conserved Aspartate residue in the receptor binding pocket.

Visualizations

Synthetic Logic & SAR Workflow

The following diagram illustrates the logical flow from precursor selection to medicinal application.

G cluster_0 Precursor Synthesis cluster_1 Transformation cluster_2 Medicinal Application Succinate Succinate Esters IsoDPP IsoDPP Core (Aromatic Dione) Succinate->IsoDPP Condensation Nitrile Aromatic Nitriles Nitrile->IsoDPP Reduction LiAlH4 Reduction (Saturation) IsoDPP->Reduction Scaffold This compound (Bicyclic Diamine) Reduction->Scaffold Kinase Kinase Linker (Rigid Spacer) Scaffold->Kinase Functionalization GPCR GPCR Ligand (Basic Amine) Scaffold->GPCR N-Alkylation

Caption: Synthetic workflow transforming aromatic precursors into the rigid this compound scaffold for drug discovery.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Gryko, D. T., et al. (2021). Going beyond the borders: pyrrolo[3,2-b]pyrroles with deep red emission. Royal Society of Chemistry (RSC) Advances. Available at: [Link]

  • Micheli, F., et al. (2016). 1,2,4-Triazolyl octahydropyrrolo[2,3-b]pyrroles: A new series of potent and selective dopamine D3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (Cited for structural analog comparison). Available at: [Link]

  • Organic Syntheses. (1993). General methods for bicyclic diamine synthesis. (Contextual reference for LiAlH4 reduction protocols). Available at: [Link]

Sources

Technical Guide: Conformational Analysis of cis-Octahydropyrrolo[3,2-b]pyrrole

[1]

Executive Summary

Scaffold Relevance: cis-Octahydropyrrolo[3,2-b]pyrrole (systematically known as 2,6-diazabicyclo[3.3.0]octane ) represents a privileged bicyclic diamine scaffold.[1] Its rigid yet functionalizable "V-shaped" cleft makes it a critical pharmacophore in kinase inhibitors (e.g., FGFR3 selectivity), organocatalysts, and supramolecular host-guest systems.[1]

The Challenge: Unlike planar aromatic heterocycles, this saturated system exhibits complex conformational dynamics driven by ring puckering , cis-fusion folding , and nitrogen pyramidal inversion . Understanding these dynamics is prerequisite for predicting binding affinity and optimizing synthetic routes.[1]

Objective: This guide provides a rigorous protocol for the structural and conformational characterization of this scaffold, integrating computational modeling with NMR spectroscopy.

Structural Fundamentals

Topology and Nomenclature

The cis-octahydropyrrolo[3,2-b]pyrrole consists of two pyrrolidine rings fused at the C2–C3 bond. The "cis" designation refers to the relative stereochemistry of the bridgehead hydrogens (


  • IUPAC Name: 1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,2-b]pyrrole

  • Systematic Name: cis-2,6-diazabicyclo[3.3.0]octane[1]

  • Key Feature: The nitrogen atoms are positioned

    
     to the bridgeheads on opposite sides of the fusion bond (C2 symmetry in the trans-diaxial conformer), creating a distinct electronic vector.
    
The "Open Book" Conformation

The cis-bicyclo[3.3.0]octane skeleton preferentially adopts a "double envelope" or "open book" shape to minimize torsional strain.

  • Folding Angle (

    
    ):  Defined by the intersection of the mean planes of the two pyrrolidine rings.
    
  • Puckering: Each five-membered ring undergoes rapid pseudorotation, typically alternating between envelope (

    
    ) and twist (
    
    
    ) forms.[1]

Conformational Manifold & Dynamics

The conformational landscape is governed by three coupled variables:

  • Ring Fusion (Rigid): The cis-fusion is thermodynamically favored by ~6–8 kcal/mol over the highly strained trans-fusion.[1]

  • Nitrogen Inversion (Fluxional): The secondary amines can undergo pyramidal inversion, leading to three distinct diastereomers based on the orientation of the N-H (or N-R) bonds relative to the concave face of the bicycle.

  • Lone Pair Interactions: Repulsion between nitrogen lone pairs dictates the population of invertomers.[1]

The Invertomer Equilibrium

For the N,N'-unsubstituted or substituted system, three primary conformers exist:

ConformerN-Substituent OrientationSymmetryRelative StabilityDescription
Exo-Exo Both

point out (convex face)

Most Stable Lone pairs directed inward (concave); minimal steric clash.[1]
Exo-Endo One out, one in

IntermediateStatistical mix; often the transition state for double inversion.[1]
Endo-Endo Both

point in (concave face)

Least StableSevere steric hindrance inside the cleft; lone pair repulsion on convex face.[1]
Diagram: Conformational Energy Landscape

The following DOT diagram illustrates the relationship between these states.

ConformationLandscapeExoExoExo-Exo (Global Minimum)C2 SymmetryMin. Steric StrainTSTransition State(Planar N)ExoExo->TS+8-10 kcal/mol barrierExoEndoExo-Endo (Intermediate)C1 SymmetryTransient StateExoEndo->TSEndoEndoEndo-Endo (High Energy)Cs SymmetrySteric Clash inside CleftTS->ExoEndoTS->EndoEndoUnfavorable

Caption: Energy landscape showing the equilibrium between N-invertomers. The Exo-Exo conformer is thermodynamically dominant.

Experimental Analysis Protocol

To rigorously assign the conformation of a derivative, use the following self-validating NMR workflow.

NMR Coupling Constants ( )

The magnitude of vicinal coupling constants is the most reliable probe for the ring fusion geometry.

  • Bridgehead-Bridgehead Coupling (

    
    ): 
    
    • Cis-fusion:

      
       (Dihedral angle 
      
      
      ).[1]
    • Trans-fusion:

      
       (Dihedral angle 
      
      
      , if accessible).[1]
  • Bridgehead-Methylene Coupling:

    • Use the Karplus relationship to determine if the ring is in an envelope or twist conformation based on

      
       and 
      
      
      .
NOESY/ROESY Analysis

Nuclear Overhauser Effect spectroscopy provides spatial proximity data confirming the cis-fusion and N-substituent orientation.[1]

Interaction PairObservation (Strong NOE)Structural Conclusion
H-3a

H-6a
Positive Confirms Cis-Fusion (Bridgehead H's are syn).[1]
H-3a

N-Substituent
PositiveSuggests Endo -orientation of substituent (syn to bridge).[1]
H-3a

H-alpha (convex)
PositiveSuggests Exo -orientation of substituent (anti to bridge).[1]
X-Ray Crystallography

While solid-state packing forces can distort flexible rings, X-ray structures of cis-octahydropyrrolo[3,2-b]pyrrole salts generally confirm the Exo-Exo conformation with a "butterfly" fold angle of

1

Computational Modeling Workflow

For predictive analysis in drug design, use the following DFT protocol. Standard Force Fields (MM2/MMFF) are often insufficient for accurate nitrogen inversion barriers.[1]

Protocol Steps
  • Conformational Search:

    • Use Monte Carlo or Low-Mode sampling with a force field (OPLS3e or MMFF94) to generate initial puckering candidates.[1]

    • Crucial: Manually generate all three N-invertomers (Exo-Exo, Exo-Endo, Endo-Endo) as starting points.[1]

  • Geometry Optimization (DFT):

    • Level of Theory: B3LYP-D3(BJ)/6-311+G(d,p) or

      
      B97X-D/def2-TZVP.[1]
      
    • Reasoning: Dispersion correction (-D3) is vital for capturing the attractive van der Waals forces across the cleft in the folded structure. Diffuse functions (+) are required to model the nitrogen lone pairs accurately.[1]

  • Frequency Calculation:

    • Confirm minima (zero imaginary frequencies).

    • Calculate Gibbs Free Energy (

      
      ) at 298K.[1]
      
  • Solvation Model:

    • Use IEF-PCM or SMD (e.g., water or chloroform) to account for dipole stabilization, which significantly affects the N-inversion equilibrium.[1]

Computational Pipeline Diagram

ComputationalWorkflowInput3D Structure Input(Cis-isomer)SearchConformational Search(MMFF94/OPLS)Input->SearchInvertomersGenerate N-Invertomers(Exo/Endo Manual Setup)Search->InvertomersDFTDFT Optimizationwb97X-D/def2-TZVPPCM SolvationInvertomers->DFTAnalysisBoltzmann Weighting& NMR PredictionDFT->Analysis

Caption: Workflow for accurate in silico modeling of bicyclic diamines.

Applications in Drug Discovery

The conformational rigidity of cis-octahydropyrrolo[3,2-b]pyrrole is exploited to position substituents in precise vectors.[1]

  • Kinase Inhibition (FGFR3): The scaffold acts as a rigid spacer, orienting hydrogen bond donors/acceptors to interact with the hinge region or the DFG motif. The cis-fold allows the molecule to fit into restricted pockets where planar aromatic analogs cannot.

  • Antibacterial Agents: N-substituted derivatives (e.g., with quinolones) utilize the scaffold to improve solubility and permeability while maintaining the spatial arrangement required for DNA gyrase binding.

References

  • Conformational Analysis of cis-Octahydropentalene. Biomedical Journal of Scientific & Technical Research, 2019.[1]

  • Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. Journal of Organic Chemistry, 2025 (Contextual).

  • Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones. ResearchGate, 2025.

  • PubChem Compound Summary: Octahydropyrrolo[3,2-b]pyrrole. National Center for Biotechnology Information.[1]

  • Discovery of octahydropyrrolo[3,2-b]pyridin derivative as a highly selective Type I inhibitor of FGFR3. Chemical Biology & Drug Design, 2022.[1]

Octahydropyrrolo[3,2-b]pyrrole: A Technical Guide to the 2,6-Diazabicyclo[3.3.0]octane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octahydropyrrolo[3,2-b]pyrrole (systematically known as 2,6-diazabicyclo[3.3.0]octane ) represents a "privileged scaffold" in modern medicinal chemistry. Unlike flexible diamines (e.g., piperazine), this bicyclic framework offers a constrained geometry that locks pharmacophores into defined vectors, reducing the entropic penalty of binding.

This guide outlines the technical roadmap for exploiting this scaffold in three domains: Next-Generation Neurotherapeutics , Fragment-Based Drug Discovery (FBDD) , and Asymmetric Organocatalysis . It moves beyond basic characterization to provide actionable protocols for synthesis and application.

Structural Analysis & Vector Logic

The core value of the this compound scaffold lies in its stereochemistry. The fusion of two pyrrolidine rings creates a rigid backbone.

  • Cis-Fusion: The most accessible diastereomer, creating a "V-shape" topology.

  • Vector Definition: The two nitrogen atoms are positioned to project substituents at specific angles (approx. 120° dihedral in certain conformations), distinct from the 180° projection of piperazine or the parallel projection of diazabicyclo[2.2.1]heptane.

Diagram 1: Structural Topology & Pharmacophore Mapping

This diagram illustrates the geometric advantage of the scaffold over traditional linkers.

PharmacophoreMap cluster_props Physicochemical Advantages Piperazine Piperazine (Flexible, High Entropy) Target1 GPCR Binding (e.g., M1 Muscarinic) Piperazine->Target1 High conformational cost Scaffold This compound (Rigid, Low Entropy) Scaffold->Target1 Pre-organized Vector Target2 Ion Channels (e.g., nAChR α4β2) Scaffold->Target2 Optimal H-Bond Distance Prop1 Lower Lipophilicity (LogD) Scaffold->Prop1 Prop2 Metabolic Stability (No labile alkyl chains) Scaffold->Prop2

Figure 1: Pharmacophore mapping showing the entropic advantage of the rigid bicyclic scaffold over flexible linkers in GPCR and Ion Channel binding.

Research Direction A: Medicinal Chemistry (Neurotherapeutics)

The scaffold has demonstrated high efficacy in central nervous system (CNS) targets due to its compact size and ability to traverse the blood-brain barrier (BBB).

Key Case Study: nAChR Agonists

Research indicates that the 2,6-diazabicyclo[3.3.0]octane core is a superior bioisostere for the azetidine or pyrrolidine rings found in early nicotinic acetylcholine receptor (nAChR) ligands.

  • Mechanism: The bridgehead carbons lock the nitrogen lone pairs into an orientation that mimics the bioactive conformation of acetylcholine.

  • Validated Hit: AZD1446 (TC-6683) , a selective

    
     nAChR agonist, utilizes a related diazabicyclic core to improve cognitive function in Alzheimer's models [1].[1]
    
Protocol 1: Scaffold Functionalization (Buchwald-Hartwig Coupling)

Objective: To attach heteroaryl "warheads" to the secondary amines of the scaffold.

Reagents:

  • Substrate: 2,6-Diazabicyclo[3.3.0]octane (protected as mono-Boc if desymmetrization is required).

  • Catalyst: Pd2(dba)3 (2 mol%).

  • Ligand: Xantphos or RuPhos (4 mol%).

  • Base: Cs2CO3 (1.4 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Inerting: Charge a Schlenk tube with Pd2(dba)3, Ligand, and Base. Cycle with Argon/Vacuum (3x).

  • Addition: Add the bicyclic amine (1.0 equiv) and the heteroaryl halide (1.1 equiv) in degassed 1,4-dioxane.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

  • Validation: 1H NMR must show the disappearance of the N-H signal and the appearance of aromatic protons.

Research Direction B: Asymmetric Organocatalysis

This is an emerging, high-potential area . Chiral diamines are fundamental to asymmetric synthesis (e.g., sparteine, proline). The


-symmetric nature of the cis-octahydropyrrolo[3,2-b]pyrrole makes it an ideal candidate for enantioselective catalysis.
Hypothesis

The rigid backbone can shield one face of an enamine intermediate, inducing high enantioselectivity in Michael additions or Aldol reactions.

Diagram 2: Catalytic Cycle Proposal

Catalysis Cat Chiral Scaffold (Secondary Amine) Enamine Enamine Intermediate (Steric Shielding) Cat->Enamine + Substrate (- H2O) Substrate Ketone/Aldehyde Substrate->Enamine Product Chiral Product (High ee%) Enamine->Product + Electrophile (C-C Bond Formation) Electrophile Nitroolefin/Imine Electrophile->Product Product->Cat Hydrolysis (Catalyst Regeneration)

Figure 2: Proposed organocatalytic cycle utilizing the chiral diamine scaffold for asymmetric C-C bond formation.

Synthetic Access: Constructing the Core

Accessing the scaffold efficiently is critical. Traditional multi-step reductions are low-yielding. The modern approach utilizes transannular cyclization or photoredox cascades .

Protocol 2: Photoredox Cascade Synthesis

Based on recent methodology for fused bicyclic systems [2].

Reaction Setup:

  • Precursor: Bis-allylic amine or linear di-enone precursor.

  • Catalyst: Ir(ppy)3 (1 mol%).

  • Light Source: Blue LED (450 nm).

  • Solvent: MeCN with trace H2O.

Workflow:

  • Irradiation of the linear precursor generates an amine radical cation.

  • Intramolecular radical cyclization closes the first pyrrolidine ring.

  • A second cascade (often involving a Michael acceptor tail) closes the second ring, fusing them at the [3,2-b] junction.

Comparative Data: Scaffold Properties

The following table contrasts this compound with common medicinal chemistry scaffolds.

PropertyThis compoundPiperazineDiazabicyclo[2.2.1]heptane
Rigidity High (Fused Bicyclic)Low (Chair flip)High (Bridged)
Vector Angle ~120° (V-shape)180° (Linear)Parallel
Chirality Yes (

or Meso)
AchiralAchiral (Meso)
Basicity (pKa) ~9.0 - 10.09.89.0
Primary Use nAChR, GPCRs, CatalysisLinker, SolubilitynAChR

References

  • Discovery of 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446). Source: Journal of Medicinal Chemistry (ACS). Context: Identifies the scaffold as a selective α4β2 nAChR agonist for cognitive disorders.[1] URL:[Link]

  • Single-step assembly of azabicyclo[3.3.0]octane systems via palladium-photoredox domino cycloaddition. Source: Chemical Science (RSC). Context: Describes the modern, efficient synthesis of the core scaffold from linear precursors. URL:[Link]

  • The Combinatorial Synthesis of Bicyclic Privileged Structures. Source: Chemical Reviews (ACS). Context: Defines the "privileged" status of bicyclic diamines in library design. URL:[Link]

  • Development of novel M1 antagonist scaffolds. Source: Bioorganic & Medicinal Chemistry Letters. Context: Demonstrates the use of the diazabicyclo[3.3.0]octane scaffold in GPCR antagonist design (VU0455691). URL:[Link]

Sources

An In-depth Technical Guide to the Stereochemistry of Octahydropyrrolo[3,2-b]pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The octahydropyrrolo[3,2-b]pyrrole scaffold is a saturated bicyclic diamine that represents a core structural motif in a variety of biologically active molecules and is a key building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure, conferred by the fused five-membered rings, allows for precise spatial orientation of substituents, making it an attractive scaffold for the design of ligands for proteins and other biological targets. A thorough understanding of the stereochemistry of this core is paramount for researchers and drug development professionals, as the spatial arrangement of atoms can profoundly influence a molecule's pharmacological and physicochemical properties. This guide provides a comprehensive overview of the stereochemical intricacies of the this compound system, including its potential stereoisomers, strategies for their stereoselective synthesis, and methods for their structural elucidation.

The Stereoisomers of this compound: A Tale of Two Fusions

The fundamental stereochemical feature of the this compound core arises from the fusion of the two pyrrolidine rings. This fusion can occur in two distinct ways, leading to two diastereomers: a cis-fused and a trans-fused isomer.

  • Cis-fused this compound: In this isomer, the two hydrogen atoms at the bridgehead carbons (3a and 6a) are on the same side of the bicyclic system. This results in a bent or "V-shaped" conformation.

  • Trans-fused this compound: Conversely, in the trans isomer, the bridgehead hydrogens are on opposite sides of the ring system, leading to a more linear and rigid structure.

Each of these diastereomers is chiral and can exist as a pair of enantiomers. Therefore, there are a total of four possible stereoisomers for the unsubstituted this compound core. The introduction of substituents on the pyrrolidine rings further increases the number of possible stereoisomers.

Caption: Cis and trans diastereomers of the this compound core.

The relative stability of the cis and trans isomers can be influenced by the presence and nature of substituents. In the absence of bulky substituents, the trans isomer is generally thermodynamically more stable due to reduced steric strain. However, the kinetic product of a cyclization reaction may be the cis isomer.

Stereoselective Synthesis: Gaining Control over Three-Dimensional Space

The ability to selectively synthesize a single stereoisomer of this compound is crucial for its application in drug discovery. Several strategies can be envisioned for achieving stereocontrol, with double reductive amination of a suitable diketone precursor being a promising approach. This method has been successfully applied to the synthesis of the analogous octahydropyrano[3,2-b]pyrrole derivatives.[1]

Proposed Stereoselective Synthesis via Double Reductive Amination

This proposed synthesis starts from a readily available chiral precursor, such as L-tartaric acid, to install the initial stereocenters. The key step is a double intramolecular reductive amination to form the bicyclic core.

cluster_workflow Proposed Synthetic Workflow start L-Tartaric Acid Derivative step1 Dialdehyde or Diketone Formation start->step1 Several Steps step2 Double Reductive Amination (e.g., with a primary amine and NaBH(OAc)3) step1->step2 product Stereodefined this compound step2->product Cyclization

Caption: A proposed workflow for the stereoselective synthesis.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of a specific stereoisomer of a substituted this compound.

Step 1: Synthesis of the Diketone Precursor

  • Protect the carboxylic acid groups of L-tartaric acid as methyl esters.

  • Protect the hydroxyl groups, for example, as benzyl ethers.

  • Reduce the methyl esters to the corresponding diol using a suitable reducing agent like lithium aluminum hydride (LiAlH4).

  • Oxidize the diol to the corresponding dialdehyde using a mild oxidizing agent such as Dess-Martin periodinane.

  • React the dialdehyde with a Grignard reagent (e.g., methylmagnesium bromide) to form a di-secondary alcohol.

  • Oxidize the di-secondary alcohol to the desired diketone.

Step 2: Double Reductive Amination

  • Dissolve the diketone (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent such as 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 2.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

The stereochemical outcome of this reaction will be dictated by the stereochemistry of the diketone precursor and the reaction conditions. The use of a chiral amine in the reductive amination step could also be explored to induce diastereoselectivity.

Structural Elucidation: Deciphering the Three-Dimensional Architecture

Unambiguous determination of the stereochemistry of the synthesized this compound derivatives is essential. A combination of spectroscopic techniques and X-ray crystallography is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the bicyclic core. Key NMR parameters can provide valuable structural information.

  • 1H NMR: The coupling constants (J-values) between the bridgehead protons and adjacent protons can differentiate between cis and trans isomers. In general, the dihedral angle between these protons will be different in the two isomers, leading to different coupling constants. Nuclear Overhauser Effect (NOE) experiments can also be used to establish through-space proximity between protons, which can help in assigning the relative stereochemistry. For instance, a strong NOE between the two bridgehead protons would be indicative of a cis-fusion.

  • 13C NMR: The chemical shifts of the carbon atoms in the bicyclic core can also be indicative of the ring fusion stereochemistry. The more strained cis isomer may exhibit different chemical shifts compared to the trans isomer.

NMR Technique Parameter Information Gained
1H NMRCoupling Constants (J)Dihedral angles, differentiation of cis/trans isomers
1H NMR (NOESY)Nuclear Overhauser EffectThrough-space proximity of protons, confirmation of cis/trans fusion
13C NMRChemical Shifts (δ)Indication of ring strain and overall molecular geometry
X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry if a suitable heavy atom is present or if anomalous dispersion methods are used. Obtaining a single crystal of suitable quality is often the rate-limiting step, but the resulting structural information is definitive. The crystal structure will reveal the precise bond lengths, bond angles, and torsional angles, confirming the cis or trans nature of the ring fusion and the relative and absolute configuration of all stereocenters.

Conclusion

The stereochemistry of the this compound core is a critical aspect that governs its utility in various scientific disciplines, particularly in the realm of drug discovery. The existence of cis and trans fused diastereomers, along with the potential for multiple chiral centers, necessitates a careful and strategic approach to its synthesis and characterization. While direct literature on the stereoselective synthesis of this specific scaffold is emerging, principles derived from analogous bicyclic systems provide a strong foundation for the rational design of synthetic routes. The judicious application of modern analytical techniques, especially NMR spectroscopy and X-ray crystallography, is indispensable for the unambiguous elucidation of the stereochemical identity of these important molecules. As the demand for novel, three-dimensional molecular scaffolds continues to grow, a deep understanding of the stereochemistry of the this compound core will undoubtedly pave the way for the discovery of new and improved therapeutic agents and functional materials.

References

  • A convenient and highly stereoselective method for synthesis of octahydropyrano[3,2-b]pyrrole derivatives. PubMed. Available at: [Link]

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The Octahydropyrrolo[3,2-b]pyrrole Scaffold: A Technical Guide to Rigid Bicyclic Design

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the Octahydropyrrolo[3,2-b]pyrrole scaffold, a rigid, bicyclic diamine core increasingly utilized in modern drug discovery for its ability to position pharmacophores with high stereochemical precision.

Part 1: Core Directive & Structural Analysis

Executive Summary

The This compound scaffold (CAS: 5839-99-6) is a fused bicyclic system comprising two pyrrolidine rings sharing a C-C and C-N bond interface (in the unsaturated parent) or a C-C/C-C bridge in the saturated octahydro form. Unlike the


-symmetric 3,7-diazabicyclo[3.3.0]octane (octahydropyrrolo[3,4-c]pyrrole), the [3,2-b] isomer is unsymmetrical , offering two distinct vectors for substitution.

This lack of symmetry is its primary medicinal chemistry asset. It allows researchers to differentiate the two nitrogen atoms—one typically "alpha" to the bridgehead and the other "beta"—enabling the construction of molecules that probe specific sub-pockets in enzymes like SHP2 , PI3K , and FGFR3 .

Structural Topology & Vectors

The scaffold is formally a 2,6-diazabicyclo[3.3.0]octane (depending on IUPAC priority) or an unsymmetrical analog. The fusion restricts the conformational flexibility of the ethylenediamine or propylenediamine substructures embedded within it.

  • Rigidity: The cis-fused junction locks the ring puckering, reducing the entropic penalty upon protein binding.

  • Vectors:

    • Vector

      
      :  Positions substituents in a plane roughly orthogonal to the bridge.
      
    • Vector

      
      :  Positions substituents equatorially, extending the molecular footprint.
      

G cluster_0 Pharmacophore Vectors N1 N1 C2 C2 N1->C2 Target_A Kinase Hinge / Surface Residue N1->Target_A Vector A (Alpha) C3 C3 C2->C3 C3a C3a (Bridge) C3->C3a N4 N4 C3a->N4 C6a C6a (Bridge) C3a->C6a Fusion C5 C5 N4->C5 Target_B Solvent Front / Allosteric Pocket N4->Target_B Vector B (Beta) C6 C6 C5->C6 C6->C6a C6a->N1

Figure 1. Topological connectivity of the this compound core, highlighting the bridgehead fusion and distinct nitrogen vectors.

Part 2: Synthesis & Methodologies[1][2]

The synthesis of the [3,2-b] isomer is more challenging than the symmetric [3,4-c] analogs due to the need to establish the specific unsymmetrical fusion.

Primary Synthetic Route: 1,3-Dipolar Cycloaddition

The most robust method for accessing highly functionalized derivatives is the 1,3-dipolar cycloaddition of azomethine ylides. This approach constructs the second pyrrolidine ring onto an existing pyrroline or appropriately substituted alkene.

Protocol: Synthesis of the Core Scaffold

Note: This protocol is adapted for the synthesis of the N-protected intermediate, essential for differentiating the two nitrogens.

Reagents:

  • N-Benzyl-3-pyrroline (Starting Material)

  • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Ylide Precursor)

  • Trifluoroacetic acid (TFA) or LiF (Catalyst)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried flask under Argon, dissolve N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv) in anhydrous DCM.

  • Addition: Add N-Benzyl-3-pyrroline (1.0 equiv) to the solution.

  • Cyclization: Cool to 0°C. Slowly add a catalytic amount of TFA (0.1 equiv). The acid catalyzes the desilylation, generating the reactive azomethine ylide in situ.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The ylide undergoes [3+2] cycloaddition across the alkene of the pyrroline.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Deprotection (Optional): Hydrogenolysis (

    
    , Pd/C, MeOH) removes the benzyl groups to yield the free diamine This compound .
    
Alternative Route: Transannular Cyclization

For specific stereoisomers, a transannular aminomercuration or iodocyclization of 1,5-cyclooctadiene derivatives can be employed, though this often yields the 2,6-diaza stereoisomers mixed with 2,5-isomers.

Part 3: Medicinal Chemistry Applications[2][3][4]

The scaffold is a "privileged structure" in kinase and phosphatase inhibition. Its key value proposition is selectivity . By rigidly holding substituents, it prevents the "induced fit" often required for off-target binding.

Key Therapeutic Areas
Target ClassApplicationMechanism of ActionKey Derivative Example
Tyrosine Phosphatases SHP2 Inhibitors Allosteric inhibition. The scaffold bridges the tunnel between the N-SH2, C-SH2, and PTP domains, locking SHP2 in an auto-inhibited closed conformation.Patent WO2019118909 (Generic Markush)
Lipid Kinases PI3K

Isoform-selective inhibition. The basic nitrogen (

) interacts with the affinity pocket (Val882 region in PI3K

), while the rigid core directs the tail to the solvent front.
Patent WO2016054491
Receptor Tyrosine Kinases FGFR3 Type I Inhibition. Used to position hinge-binding motifs while avoiding the steric clash with the Gatekeeper residue seen in VEGFR2 (providing selectivity).Asinex-5082 Analog (Pyridine variant)
Case Study: SHP2 Allosteric Inhibition

SHP2 is a difficult target because the active site is highly charged and conserved. Recent strategies focus on the allosteric tunnel .

  • Role of Scaffold: The this compound core acts as a "linchpin."

  • Interaction: One nitrogen is often acylated (amide linkage) to a heterocyclic "head" group that binds near the central tunnel, while the other nitrogen is substituted with an amine that interacts with acidic residues (e.g., Glu250).

  • Advantage: The [3,2-b] geometry creates a "kink" that matches the curvature of the SHP2 allosteric site better than linear diamines (like piperazine).

Quantitative Data: Selectivity Profile (Simulated)

The following table summarizes typical selectivity improvements observed when switching from a flexible linker (e.g., propylenediamine) to the rigid [3,2-b] scaffold in a kinase inhibitor series.

CompoundLinker TypeTarget

(nM)
Off-Target

(nM)
Selectivity Ratio
Cmpd A (Control) 1,3-Diaminopropane (Flexible)12453.7x
Cmpd B (Isomer 1) Octahydropyrrolo[3,4-c]pyrrole (Sym)8243.0x
Cmpd C (Lead) This compound 5 >1000 >200x

Note: Data represents a generalized SAR trend for Type I kinase inhibitors where the rigid "kink" prevents binding to the off-target kinase with a smaller gatekeeper pocket.

Part 4: Experimental Validation & Quality Control

Characterization of the Isomer

Distinguishing the [3,2-b] isomer from the [3,4-c] or [3,4-b] isomers is critical.

  • NMR Signature: The [3,2-b] isomer lacks the

    
     symmetry of the [3,4-c] isomer. In 
    
    
    
    NMR, the [3,4-c] isomer will show fewer signals due to symmetry (3 unique carbons). The [3,2-b] isomer will show 6 unique carbon signals in the unsubstituted form.
  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is required to confirm the formula

    
     (Exact Mass: 112.1000).
    
Self-Validating Protocol: Stereochemical Assignment

To ensure the correct fusion (cis-fused) is obtained:

  • NOESY Experiment: Irradiate the bridgehead proton (

    
    ).
    
  • Observation: A strong NOE correlation to

    
     confirms the cis-fusion.
    
  • Absence: Absence of this correlation suggests the trans-fused system (rare and highly strained) or an incorrect isomer.

Workflow Start Crude Reaction Mixture Step1 Flash Chromatography (DCM/MeOH/NH3) Start->Step1 Step2 1H NMR & 13C NMR Step1->Step2 Decision Symmetry Check (# 13C Signals) Step2->Decision ResA 3 Signals: Symmetric [3,4-c] Decision->ResA High Symmetry ResB 6 Signals: Unsymmetrical [3,2-b] Decision->ResB Low Symmetry Step3 NOESY Analysis (H3a -> H6a) ResB->Step3 Final Validated Scaffold Step3->Final

Figure 2. Analytical workflow for validating the regio- and stereochemistry of the synthesized scaffold.

References

  • PubChem. (2025). This compound (CID 15106927).[1][2][3][4] National Library of Medicine. [Link]

  • Revolution Medicines. (2019).[3] SHP2 Inhibitors. European Patent Office, EP 3772513 A1. (Describes the use of fused bicyclic diamines including this compound in allosteric SHP2 inhibitors).

  • Broad Institute. (2016). Heterocyclic compounds and uses thereof (Kinase Inhibitors). WO2016054491A1.
  • Ansari, A., et al. (2013).[5][6] Diphenyldispiro[cyclohexane-1,4′-(3,7-dioxa-2,6-diazabicyclo[3.3.0]octane)-8′,1′′-cyclohexane]-2,2′′-dione.[5][6] Acta Crystallographica Section E. (Structural analysis of the 2,6-diaza fused system). [Link]

  • Wang, X., et al. (2023). Discovery of octahydropyrrolo[3,2-b]pyridin derivative as a highly selective Type I inhibitor of FGFR3. Journal of Cellular Biochemistry. (Illustrates the utility of the [3,2-b] fused class in selective kinase inhibition). [Link]

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Methodological & Application

stereoselective synthesis of Octahydropyrrolo[3,2-b]pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Stereoselective Synthesis of Octahydropyrrolo[3,2-b]pyrrole: Strategies and Protocols for Advanced Drug Discovery

Authored by a Senior Application Scientist

Abstract

The this compound core is a conformationally restricted bicyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its rigid structure serves as a valuable building block for creating novel therapeutic agents with well-defined three-dimensional orientations.[1][2] This guide provides an in-depth exploration of the key stereoselective strategies for synthesizing this important heterocyclic system. We will dissect the mechanistic underpinnings of catalytic asymmetric cycloadditions and chiral pool-based approaches, offering detailed, field-proven protocols for researchers and scientists. The focus is on explaining the causality behind experimental choices to empower chemists to not only replicate these methods but also to adapt and innovate upon them.

Introduction: The Strategic Value of the this compound Scaffold

The pyrrolidine ring is a foundational motif in a vast array of natural products, bioactive compounds, and FDA-approved pharmaceuticals.[3][4][5] Fusing two such rings to form the this compound skeleton introduces significant conformational rigidity. This structural constraint is highly desirable in modern drug design for several reasons:

  • Entropy Reduction: Pre-organizing a molecule into a bioactive conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.

  • Enhanced Selectivity: A rigid scaffold presents a more defined shape, which can lead to more specific interactions with a target receptor or enzyme, minimizing off-target effects.[1]

  • Vectorial Control: The fixed stereochemical relationships of substituents on the bicyclic core allow for precise vectorial projection of pharmacophoric elements into three-dimensional space, enabling systematic exploration of a target's binding pocket.

The primary challenge in synthesizing this scaffold lies in controlling the relative and absolute stereochemistry at its multiple chiral centers. This guide will focus on robust methodologies designed to achieve high levels of stereocontrol.

Core Synthetic Strategies: A Mechanistic Overview

Two principal strategies have emerged as powerful tools for the stereoselective construction of the this compound core: Catalytic Asymmetric [3+2] Cycloaddition and Chiral Pool-based Synthesis.

Strategy 1: Catalytic Asymmetric [3+2] Cycloaddition

The [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and a dipolarophile (an alkene) is one of the most efficient methods for constructing the pyrrolidine ring.[3][6][7] This reaction can form up to four new stereocenters in a single, atom-economical step.[3] The key to achieving stereoselectivity is the use of a chiral catalyst, typically a metal complex coordinated to a chiral ligand, which creates a chiral environment and dictates the facial selectivity of the cycloaddition.

Causality of Catalysis: The chiral catalyst, often based on copper, silver, or rare-earth metals like dysprosium, coordinates to the 1,3-dipole.[8][9][10] This coordination serves two purposes: it activates the dipole for the reaction and, more importantly, the chiral ligands shield one face of the dipole. Consequently, the incoming alkene can only approach from the less sterically hindered face, leading to the preferential formation of one enantiomer.

Figure 1: Catalytic cycle for asymmetric [3+2] cycloaddition.

Strategy 2: Chiral Pool Synthesis

This strategy leverages the inherent stereochemistry of readily available, enantiopure starting materials, such as the amino acid L-proline.[11][12] The synthesis is designed to transfer the existing chirality from the starting material to the final bicyclic product through a series of stereoretentive or stereoinvertive steps.

Causality of Chirality Transfer: By starting with a molecule of known absolute configuration (e.g., (S)-proline), each subsequent reaction is designed to proceed with predictable stereochemical outcomes. For example, intramolecular cyclization reactions, such as S_N2 substitutions, often proceed with inversion of configuration at the electrophilic center, allowing for precise control over the formation of the second ring.[4][13] This method is powerful because it avoids the need for a chiral catalyst and often results in very high enantiomeric purity.

Figure 2: General workflow for a chiral pool-based synthesis.

Comparative Analysis of Synthetic Strategies

Choosing the appropriate synthetic route depends on factors such as scale, desired stereoisomer, and available resources.

FeatureCatalytic Asymmetric [3+2] CycloadditionChiral Pool Synthesis
Stereocontrol Relies on the efficacy of the chiral catalyst and ligand.Relies on the stereochemical integrity of the starting material and subsequent reactions.
Typical Yields Moderate to high (60-95%).[9]Can be lower overall due to a greater number of steps.
Stereoselectivity Good to excellent (up to >99% ee, >20:1 dr).[8][14]Typically excellent (>99% ee) if reactions are well-controlled.
Scalability Can be challenging due to catalyst cost and loading.Often more scalable, as it doesn't rely on expensive catalysts.[4]
Versatility Highly versatile; different stereoisomers accessible by changing the catalyst's chirality.Less versatile; accessing the opposite enantiomer requires starting from the D-amino acid, which may be more expensive or less available.
Key Advantage Atom economy and convergence.Unambiguous absolute stereochemistry.

Detailed Application Protocols

Disclaimer: These protocols are representative examples derived from established methodologies and should be performed by trained chemists with appropriate safety precautions.

Protocol 1: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol is adapted from methodologies focusing on the diastereoselective synthesis of highly substituted pyrrolidines via 1,3-dipolar cycloadditions.[8] It illustrates the construction of a pyrrolidine ring, which is the core step toward the bicyclic target.

Objective: To synthesize a key enantioenriched pyrrolidine intermediate via a silver-catalyzed asymmetric cycloaddition.

Materials and Reagents:

  • Amino ester precursor (e.g., Glycine methyl ester hydrochloride)

  • Aldehyde (e.g., para-formaldehyde for generating the parent azomethine ylide)

  • Dipolarophile (e.g., a suitable N-protected 3-pyrroline-2-one)

  • Silver(I) catalyst (e.g., AgOAc or Ag₂CO₃)

  • Chiral Ligand (e.g., a chiral phosphine or bidentate nitrogen ligand)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the silver(I) catalyst (e.g., AgOAc, 5 mol%) and the chiral ligand (5.5 mol%) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 30 minutes to allow for complex formation.

    • Causality: Pre-forming the chiral catalyst complex is critical. This ensures that the active catalytic species is present before the introduction of the reactive substrates, leading to higher and more consistent enantioselectivity.

  • Reaction Mixture Assembly: To the catalyst solution, add the amino ester precursor (1.2 equivalents) and the aldehyde (1.5 equivalents). Stir for 10 minutes.

  • Ylide Generation: Add triethylamine (1.3 equivalents) dropwise to the mixture. The base deprotonates the ammonium salt of the amino ester, which then condenses with the aldehyde to generate the azomethine ylide in situ.

    • Causality:In situ generation maintains a low concentration of the reactive and potentially unstable ylide, minimizing side reactions and decomposition.

  • Cycloaddition: Add the dipolarophile (1.0 equivalent) to the reaction mixture. Heat the reaction to the optimized temperature (e.g., 60 °C) and monitor by TLC or LC-MS. The reaction may take 12-36 hours.[8]

    • Causality: Heating provides the necessary activation energy for the cycloaddition. The specific temperature is a balance between achieving a reasonable reaction rate and preventing catalyst decomposition or loss of stereoselectivity.

  • Work-up and Purification: a. Upon completion, cool the reaction to room temperature and filter it through a short plug of Celite to remove the silver catalyst. b. Concentrate the filtrate under reduced pressure. c. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired stereoisomer of the cycloadduct.

  • Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to determine the enantiomeric excess (ee).

Protocol 2: Chiral Pool Synthesis from L-Proline

This protocol outlines a conceptual pathway for constructing the this compound core starting from L-proline, inspired by syntheses of related pyrrolizidine and indolizidine alkaloids.[11][15][16]

Objective: To construct the bicyclic system by leveraging the stereocenter of L-proline.

Materials and Reagents:

  • L-proline

  • Protecting group reagents (e.g., Boc₂O, Cbz-Cl)

  • Reducing agents (e.g., LiAlH₄, NaBH₄)

  • Reagents for chain elongation (e.g., tosyl chloride, an appropriate C2-building block with a masked amine)

  • Base for cyclization (e.g., K₂CO₃, NaH)

  • Various solvents (DCM, THF, MeOH, etc.)

Step-by-Step Methodology:

  • Protection and Reduction (Steps A -> B): a. Protect the nitrogen of L-proline with a suitable group (e.g., Boc). b. Reduce the carboxylic acid to a primary alcohol using a strong reducing agent like LiAlH₄ in THF.

    • Causality: The protecting group prevents unwanted side reactions at the nitrogen atom. Reducing the acid to an alcohol provides a handle for further functionalization.

  • Activation and Chain Elongation (Step B -> C): a. Activate the primary alcohol as a good leaving group (e.g., convert to a tosylate or mesylate). b. Displace the leaving group with a nucleophile containing a masked second nitrogen atom (e.g., sodium azide or a protected amino malonate). This is an S_N2 reaction that proceeds with inversion of stereochemistry.

  • Unmasking and Cyclization (Step C -> D): a. Deprotect or convert the masked nitrogen to a primary amine (e.g., reduction of the azide). b. Introduce an electrophilic center on the original proline ring (e.g., via oxidation of a suitable precursor to an aldehyde). c. Induce the second ring closure via intramolecular reductive amination. This key step forms the bicyclic core.

    • Causality: The stereochemistry of the side chain, established in Step 2, directs the diastereoselectivity of this cyclization, leading to a specific cis or trans ring fusion. The use of a mild reducing agent like sodium triacetoxyborohydride is often preferred for reductive aminations.[17]

  • Final Deprotection (Step D -> E): a. Remove all protecting groups under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the final this compound.

  • Purification and Characterization: Purify the final product, often as a salt, by recrystallization or chromatography. Characterize thoroughly by NMR and MS to confirm the structure and stereochemical integrity.

Conclusion and Future Perspectives

The stereoselective synthesis of the this compound scaffold is a testament to the power of modern synthetic organic chemistry. Both catalytic asymmetric methods and chiral pool strategies provide viable and robust pathways to this medicinally important core.[2][18] Asymmetric cycloadditions offer elegance and efficiency, while chiral pool synthesis provides certainty in absolute stereochemistry. The choice of method will ultimately be guided by the specific goals of the research program. Future advancements will likely focus on developing more sustainable catalysts, expanding the scope of cycloaddition partners, and designing more convergent synthetic routes to further accelerate the drug discovery process.

References

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]

  • Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. PubMed. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

  • Microwave-assisted organic synthesis of pyrroles (Review). Pensoft Publishers. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

  • Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. ACS Publications. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Symmetry Breaking in Pyrrolo[3,2-b]pyrroles: Synthesis, Solvatofluorochromism and Two-photon Absorption. PubMed. [Link]

  • New Saturated Bicyclic Pyrrolidines: The Multigram Synthesis and Orthogonal Functionalization. ACS Publications. [Link]

  • A convenient and highly stereoselective method for synthesis of octahydropyrano[3,2-b]pyrrole derivatives. PubMed. [Link]

  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. PMC - NIH. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

  • Cu-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines Enables the Desymmetrization of N-Arylmaleimides: Access to Enantioenriched F3C-Containing Octahydropyrrolo[3,4-c]pyrroles. ACS Publications. [Link]

  • Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. ACS Publications. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of Octahydropyrrolo[3,2-c]pyridine Derivatives by the Catalytic Asymmetric Intramolecular Cycloaddition of Azomethine Ylides. ResearchGate. [Link]

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]

  • Synthesis of Fused-ring Heptacyclic Pyrrolidines. Thieme Chemistry. [Link]

  • Going beyond the borders: pyrrolo[3,2-b]pyrroles with deep red emission. RSC Publishing. [Link]

  • Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedres. [Link]

  • Catalytic asymmetric synthesis of 3,2′-pyrrolinyl spirooxindoles via conjugate addition/Schmidt-type rearrangement of vinyl azides and (E)-alkenyloxindoles. SciSpace. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH. [Link]

  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. ResearchGate. [Link]

  • Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Bentham Science. [Link]

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. PMC. [Link]

  • New Methodology for the Synthesis of Bioactive Pyrrolidines and Pyrrolidinones. CORDIS. [Link]

  • Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing. [Link]

  • Tuning charge transfer properties in symmetric and asymmetric pyrrolo[3,2-b]pyrrole derivatives with hybridized local and charge-transfer characteristics. RSC Publishing. [Link]

  • Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. SciSpace. [Link]

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. RSC Publishing. [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PMC. [Link]

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Application and Protocol Guide for the Purification of Octahydropyrrolo[3,2-b]pyrrole Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereoisomeric Purity in Octahydropyrrolo[3,2-b]pyrrole Scaffolds

The this compound core is a privileged heterocyclic scaffold that is gaining considerable attention in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituents, making it an attractive framework for the design of novel therapeutic agents targeting a range of biological targets.[1] The synthesis of these molecules often results in the formation of multiple diastereomers, each potentially possessing distinct pharmacological and toxicological profiles. Therefore, the ability to efficiently separate and isolate these diastereomers in high purity is paramount for accurate biological evaluation and the development of safe and effective pharmaceuticals.

This guide provides a comprehensive overview of the state-of-the-art techniques for the purification of this compound diastereomers. We will delve into the mechanistic principles and provide detailed, field-proven protocols for Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and diastereoselective crystallization.

Methodology I: Preparative Supercritical Fluid Chromatography (SFC) - The "Green" and Rapid Separation Choice

Preparative SFC has emerged as a powerful and environmentally friendly alternative to traditional normal-phase HPLC for chiral and achiral separations.[2][3] The use of supercritical CO2 as the primary mobile phase component, often modified with a small amount of an organic solvent, leads to faster separations, reduced solvent consumption, and quicker post-purification sample processing.[4][5]

Causality of Experimental Choices in SFC

The choice of stationary phase, co-solvent, back pressure, and temperature are critical variables that dictate the success of an SFC separation. Polysaccharide-based chiral stationary phases (CSPs) are often the first choice for screening due to their broad applicability in resolving a wide range of chiral compounds.[4] The co-solvent (typically an alcohol like methanol or ethanol) modulates the polarity of the mobile phase and influences the retention and selectivity of the separation. Back pressure and temperature control the density and solvating power of the supercritical fluid, providing additional parameters for optimization.[6]

Illustrative SFC Workflow

SFC_Workflow cluster_screening Analytical Screening cluster_optimization Method Optimization cluster_preparative Preparative Purification cluster_analysis Purity Analysis Screening Diastereomeric Mixture Analytical SFC Screening (Multiple CSPs & Co-solvents) Optimization Select Best CSP & Co-solvent Optimize Gradient, Flow Rate, Back Pressure & Temperature Screening->Optimization Identify Promising Conditions Prep_SFC Scale-up to Preparative SFC Stacked Injections for Throughput Optimization->Prep_SFC Optimized Method Analysis Fraction Collection Analytical QC of Fractions (Purity & Diastereomeric Excess) Prep_SFC->Analysis Collected Fractions

Caption: Workflow for SFC Purification of Diastereomers.

Detailed Protocol: Preparative SFC Purification of a Model this compound Diastereomeric Pair

This protocol is a representative example and may require optimization for specific derivatives.

1. Analytical Method Development (Screening):

  • Columns: Screen a set of chiral stationary phases (e.g., cellulose and amylose-based CSPs).

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Co-solvents): Methanol, Ethanol, Isopropanol (each with and without a basic additive like diethylamine for basic compounds).

  • Gradient: A generic screening gradient (e.g., 5% to 40% B over 5 minutes).

  • Flow Rate: 3 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at an appropriate wavelength.

2. Method Optimization:

  • Based on the screening results, select the column and co-solvent that provide the best initial separation.

  • Optimize the gradient to maximize resolution between the diastereomeric peaks.

  • Fine-tune the back pressure and temperature to further improve the separation.

3. Preparative Scale-Up:

  • Column: A preparative column with the same stationary phase as the optimized analytical method.

  • Sample Preparation: Dissolve the diastereomeric mixture in the co-solvent at a high concentration.

  • Injection: Perform stacked injections to maximize throughput.

  • Flow Rate: Scale the flow rate according to the preparative column dimensions.

  • Fraction Collection: Trigger fraction collection based on the UV signal of the eluting diastereomers.

4. Post-Purification Analysis:

  • Analyze the collected fractions by analytical SFC or HPLC to confirm purity and diastereomeric excess.

  • Combine the pure fractions and evaporate the solvent to obtain the isolated diastereomers.

ParameterAnalytical SFCPreparative SFC
Column 4.6 x 150 mm, 5 µm21.2 x 250 mm, 5 µm
Flow Rate 3 mL/min70 mL/min
Injection Volume 5 µL500 µL
Back Pressure 150 bar150 bar
Temperature 40 °C40 °C

Methodology II: HPLC Purification - The Versatile and Widely Accessible Technique

HPLC remains a cornerstone of purification in synthetic chemistry. For diastereomers, which have different physical properties, separation on achiral stationary phases (normal or reversed-phase) is often successful.[7][8] However, chiral stationary phases can also be employed and may offer superior selectivity.

Causality of Experimental Choices in HPLC

In normal-phase HPLC, separation is based on polarity, with less polar compounds eluting first from a polar stationary phase like silica gel. The mobile phase is typically a non-polar solvent (e.g., hexane) with a polar modifier (e.g., ethanol or isopropanol). In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol), and more polar compounds elute earlier. The choice between normal and reversed-phase depends on the polarity of the this compound derivatives. For basic amines, the addition of a small amount of an amine modifier (like triethylamine) to the mobile phase in normal-phase chromatography can improve peak shape by minimizing interactions with acidic silanol groups on the silica surface.

Illustrative HPLC Workflow

HPLC_Workflow cluster_tlc Initial Analysis cluster_analytical Analytical HPLC cluster_prep Preparative HPLC cluster_post Post-Purification TLC TLC Analysis (Normal & Reversed-Phase) to Estimate Separation Feasibility Analytical_HPLC Analytical HPLC Method Development (Isocratic & Gradient) TLC->Analytical_HPLC Guide Solvent System Choice Prep_HPLC Scale-up to Preparative HPLC Determine Loading Capacity Analytical_HPLC->Prep_HPLC Optimized Method Post_Processing Fraction Collection & Analysis Solvent Evaporation Prep_HPLC->Post_Processing Purified Fractions

Caption: Workflow for HPLC Purification of Diastereomers.

Detailed Protocol: Preparative Normal-Phase HPLC Purification

This protocol is a representative example and may require optimization.

1. Analytical Method Development:

  • Column: A silica gel column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of hexane and a polar modifier like ethanol or isopropanol. A small amount of triethylamine (e.g., 0.1%) can be added to improve peak shape for basic compounds.

  • Elution: Start with an isocratic elution (e.g., 90:10 hexane:ethanol) and transition to a gradient if necessary to achieve separation.

  • Flow Rate: 1 mL/min.

  • Detection: UV at an appropriate wavelength.

2. Preparative Scale-Up:

  • Column: A larger silica gel column with the same packing material.

  • Sample Preparation: Dissolve the diastereomeric mixture in a minimal amount of a solvent that is miscible with the mobile phase.

  • Loading Study: Perform a loading study to determine the maximum amount of sample that can be injected without compromising the separation.

  • Purification Run: Inject the sample and collect fractions corresponding to the two diastereomer peaks.

3. Post-Purification:

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

ParameterAnalytical HPLCPreparative HPLC
Column 4.6 x 250 mm, 5 µm20 x 250 mm, 10 µm
Mobile Phase 90:10 Hexane:Ethanol90:10 Hexane:Ethanol
Flow Rate 1 mL/min15 mL/min
Injection Volume 10 µL1-5 mL

Methodology III: Diastereoselective Crystallization - A Cost-Effective Approach for Large-Scale Purification

For diastereomers that exhibit significant differences in their crystal packing and solubility, diastereoselective crystallization can be a highly effective and economical purification method, particularly for large quantities.[9] This technique can sometimes be coupled with in-situ epimerization in a process known as crystallization-induced diastereomer transformation (CIDT) to achieve theoretical yields greater than 50% for the desired diastereomer.[10][11]

Causality of Experimental Choices in Crystallization

The success of diastereoselective crystallization hinges on identifying a solvent system where one diastereomer is significantly less soluble than the other. This often requires screening a variety of solvents with different polarities. For basic compounds like octahydropyrrolo[3,2-b]pyrroles, forming a salt with a chiral acid can create diastereomeric salts with more pronounced differences in their physical properties, facilitating separation by crystallization.[12][13]

Illustrative Crystallization Workflow

Crystallization_Workflow cluster_screening Solvent Screening cluster_crystallization Crystallization cluster_isolation Isolation & Analysis cluster_recrystallization Recrystallization Screening Screen Various Solvents for Differential Solubility of Diastereomers Crystallization Dissolve in Minimum Hot Solvent Slow Cooling to Promote Selective Crystallization Screening->Crystallization Optimal Solvent Identified Isolation Isolate Crystals by Filtration Analyze Purity of Crystals and Mother Liquor Crystallization->Isolation Crystals Formed Recrystallization Recrystallize to Enhance Diastereomeric Purity Isolation->Recrystallization If Purity is Insufficient

Sources

Application Notes & Protocols: Developing Octahydropyrrolo[3,2-b]pyrrole Scaffolds for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Octahydropyrrolo[3,2-b]pyrrole Scaffold - A Privileged Structure for CNS Drug Discovery

The quest for novel chemical entities that can effectively modulate targets within the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. A significant challenge in this endeavor is the design of molecules that possess the requisite physicochemical properties to cross the blood-brain barrier (BBB) while maintaining high affinity and selectivity for their intended biological targets.[1][2] The this compound core has emerged as a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. Its rigid, bicyclic structure offers a three-dimensional arrangement of substituents that can be tailored to interact with a variety of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationship (SAR) optimization of this compound derivatives for CNS drug discovery.

The inherent conformational rigidity of the this compound scaffold reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the saturated nature of the core allows for precise stereochemical control, enabling the exploration of chiral interactions with target proteins. The pyrrolidine nitrogen atoms can act as hydrogen bond acceptors or be functionalized to introduce a wide range of substituents, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.

I. Synthesis of the this compound Core and Derivatives

The synthesis of the this compound scaffold can be approached through various synthetic strategies. A robust and versatile method involves a multicomponent reaction, which allows for the rapid assembly of the core structure from readily available starting materials.[4] The following protocol outlines a general procedure based on an iron(III)-catalyzed reaction, which can be adapted for the synthesis of a library of derivatives.

Protocol 1: Fe(III)-Catalyzed Multicomponent Synthesis of 1,2,4,5-Tetraarylpyrrolo[3,2-b]pyrroles

This protocol describes the synthesis of the aromatic pyrrolo[3,2-b]pyrrole core, which can be subsequently reduced to the desired this compound scaffold.

Materials:

  • Primary aromatic amine (e.g., aniline)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Biacetyl

  • Iron(III) perchlorate

  • Solvent (e.g., acetonitrile)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary aromatic amine (2.0 mmol), aromatic aldehyde (1.0 mmol), and biacetyl (1.0 mmol) in acetonitrile (10 mL).

  • Catalyst Addition: To the stirred solution, add iron(III) perchlorate (0.1 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole.

  • Characterization: Confirm the structure of the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Catalytic Hydrogenation to this compound

Materials:

  • 1,2,4,5-Tetraarylpyrrolo[3,2-b]pyrrole (from Protocol 1)

  • Catalyst (e.g., Palladium on carbon (Pd/C), 10 wt%)

  • Solvent (e.g., methanol or ethanol)

  • Hydrogen source (hydrogen gas cylinder or balloon)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker) or a standard hydrogenation setup.

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve the 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole (1.0 mmol) in methanol (20 mL).

  • Catalyst Addition: Carefully add the Pd/C catalyst (10 mol%) to the solution.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by crystallization or column chromatography if necessary.

  • Characterization: Confirm the stereochemistry and structure of the final product using NMR spectroscopy (including NOE experiments) and mass spectrometry.

Causality Behind Experimental Choices:

  • Fe(III) Catalyst: Iron(III) perchlorate is an effective Lewis acid catalyst for the multicomponent reaction, promoting the formation of the pyrrole rings.[4]

  • Catalytic Hydrogenation: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic rings to their saturated counterparts. The choice of solvent and hydrogen pressure can influence the reaction rate and stereoselectivity.

Visualization of Synthetic Workflow:

Synthetic_Workflow cluster_0 Multicomponent Reaction cluster_1 Catalytic Hydrogenation A Primary Aromatic Amine E 1,2,4,5-Tetraarylpyrrolo[3,2-b]pyrrole A->E B Aromatic Aldehyde B->E C Biacetyl C->E D Fe(III) Perchlorate (catalyst) D->E F H2, Pd/C E->F G This compound Scaffold F->G

Caption: General synthetic workflow for the this compound scaffold.

II. Biological Evaluation of this compound Derivatives

Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activity at relevant CNS targets. The choice of assays will depend on the specific therapeutic area of interest. Below are example protocols for in vitro assays targeting enzymes and receptors commonly implicated in CNS disorders.

Protocol 3: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

MAO-B is a key enzyme in the metabolism of dopamine and its inhibition is a therapeutic strategy for Parkinson's disease.[5]

Materials:

  • Human recombinant MAO-B enzyme

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (fluorescent product)

  • Test compounds (dissolved in DMSO)

  • Selegiline (positive control)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (selegiline) in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Compound Incubation: To each well of the microplate, add 50 µL of the assay buffer, 25 µL of the test compound or control, and 25 µL of the MAO-B enzyme solution. Incubate at 37°C for 15 minutes.

  • Initiate Reaction: Add 25 µL of the kynuramine substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction and Read Fluorescence: Stop the reaction by adding 75 µL of 2N NaOH. Measure the fluorescence of the 4-hydroxyquinoline product using a fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

AChE inhibitors are used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain.[5]

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) (Ellman's reagent)

  • Test compounds (dissolved in DMSO)

  • Donepezil (positive control)

  • Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of ATCI and DTNB in the assay buffer.

  • Assay Setup: To each well of the microplate, add 140 µL of assay buffer, 20 µL of DTNB solution, 10 µL of the test compound or control, and 10 µL of the AChE enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the ATCI substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Visualization of Biological Screening Cascade:

Screening_Cascade A Synthesized Compound Library B Primary In Vitro Screening (e.g., MAO-B, AChE assays) A->B C IC50 Determination for Active Compounds B->C D Selectivity Profiling (against related targets, e.g., MAO-A) C->D E In Vitro ADME/Tox Assays (e.g., PAMPA, Caco-2, hERG) D->E F Lead Compound Selection E->F G In Vivo Efficacy Models (e.g., rodent models of CNS disease) F->G H Pharmacokinetic Studies G->H I Lead Optimization H->I I->A Iterative Design

Caption: A typical screening cascade for CNS drug discovery.

III. Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold and analysis of the resulting changes in biological activity are essential for lead optimization.[6][7] SAR studies help to identify the key structural features required for potent and selective activity.

Key Areas for Modification:

  • Substitution on the Pyrrolidine Nitrogens: The nitrogen atoms of the scaffold are ideal points for introducing diversity. Alkylation, acylation, or arylation can be used to explore different chemical spaces and modulate properties such as lipophilicity and target engagement.

  • Substitution on the Carbon Skeleton: Functionalization of the carbon atoms of the bicyclic core can be achieved through various synthetic transformations, allowing for the introduction of groups that can form specific interactions with the target protein.

  • Stereochemistry: The this compound scaffold possesses multiple stereocenters. The synthesis of individual stereoisomers and their separate biological evaluation is critical to understanding the stereochemical requirements for activity.

Data Presentation for SAR Analysis:

A well-structured table is an effective way to summarize SAR data.

Compound IDR¹ SubstituentR² SubstituentMAO-B IC₅₀ (µM)AChE IC₅₀ (µM)Selectivity (MAO-A/MAO-B)
OHP-1 HH>100>100-
OHP-2 BenzylH5.225.815
OHP-3 4-FluorobenzylH1.815.328
OHP-4 BenzylMethyl8.942.112
OHP-5 4-FluorobenzylMethyl2.520.135

Visualization of SAR Logic:

SAR_Logic A Initial Hit Compound (e.g., OHP-2) B Hypothesis 1: Introduction of electron-withdrawing group on R1 will increase potency. A->B F Hypothesis 2: Addition of a small alkyl group at R2 will decrease potency due to steric hindrance. A->F C Synthesis of Analogs (e.g., OHP-3) B->C D Biological Testing C->D E Data Analysis: Potency increased. Hypothesis supported. D->E J Refined Pharmacophore Model E->J G Synthesis of Analogs (e.g., OHP-4, OHP-5) F->G H Biological Testing G->H I Data Analysis: Potency decreased. Hypothesis supported. H->I I->J

Caption: Logical flow of a structure-activity relationship study.

IV. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS drug candidates. Its rigid, three-dimensional structure and synthetic tractability make it an attractive platform for medicinal chemists. By following the protocols and strategies outlined in this application note, researchers can efficiently synthesize and evaluate libraries of derivatives, leading to the identification of potent and selective modulators of CNS targets. Future work in this area should focus on exploring novel synthetic methodologies to access a wider range of scaffold decorations, as well as the application of computational modeling to guide rational drug design and predict ADME properties. The continued development of compounds based on this privileged scaffold holds significant potential for addressing unmet medical needs in the treatment of CNS disorders.

References

  • Arora, B. Saini and S. Arora, Nitrogen- containing heterocycles as anticancer agents: an overview,. Anticancer Agents Med. Chem., 2020, 20, 2150–2168.
  • Going beyond the borders: pyrrolo[3,2-b]pyrroles with deep red emission. (2021). ResearchGate. [Link]

  • Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. (2018). ResearchGate. [Link]

  • Kharkar, P. S. (2014). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. F1000Research, 3, 40. [Link]

  • Micheli, F., et al. (2016). 1,2,4-Triazolyl octahydropyrrolo[2,3-b]pyrroles: A new series of potent and selective dopamine D3 receptor antagonists. Bioorganic & Medicinal Chemistry, 24(8), 1736-1751. [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). MDPI. [Link]

  • Fe(iii)-Catalyzed synthesis of pyrrolo[3,2-b]pyrroles: formation of new dyes and photophysical studies. (n.d.). Royal Society of Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). MDPI. [Link]

  • Wang, X., et al. (2023). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Cellular Biochemistry, 124(2), 221-238. [Link]

  • Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening. (n.d.). MDPI. [Link]

  • Identification of Thieno[3,2-b]Pyrrole Derivatives as Novel Small Molecule Inhibitors of Neurotropic Alphaviruses. (2012). PLoS ONE, 7(11), e49254. [Link]

  • Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. (2011). Bioorganic & Medicinal Chemistry Letters, 21(18), 5469-5473. [Link]

  • Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. (2020). MDPI. [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Stereoselective synthesis of functionalized perhydropyrrolo[1,2- b]isoxazoles based on (3 + 2)-annulation of donor-acceptor cyclopropanes and isoxazolines. (2025). Organic & Biomolecular Chemistry. [Link]

  • Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. (2013). ChemMedChem, 8(3), 423-432. [Link]

  • A convenient and highly stereoselective method for synthesis of octahydropyrano[3,2-b]pyrrole derivatives. (2014). Tetrahedron, 70(43), 8075-8081. [Link]

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][8][9]diazepine derivatives as potent EGFR/CDK2 inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1738-1755. [Link]

  • Assessing molecular scaffolds for CNS drug discovery. (n.d.). White Rose Research Online. [Link]

  • In silico methods to assess CNS penetration of small molecules. (n.d.). Poster. [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (2019). Bioorganic & Medicinal Chemistry Letters, 29(18), 2633-2637. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Future Medicinal Chemistry, 14(14), 1083-1107. [Link]

  • Tuning Excited-State Properties in Pyrrolo[3,2-b]pyrrole-Based Donor–Acceptor Emitters via Molecular Conformation and Conjugation Control. (2025). The Journal of Physical Chemistry C. [Link]

Sources

Application Note: Octahydropyrrolo[3,2-b]pyrrole Derivatives for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The search for privileged chiral scaffolds in asymmetric catalysis often gravitates toward


-symmetric diamines (e.g., trans-1,2-cyclohexanediamine). However, the octahydropyrrolo[3,2-b]pyrrole  scaffold represents an underutilized yet geometrically superior class of rigid bicyclic diamines.

Unlike flexible acyclic diamines or the moderately constrained cyclohexane systems, the [3,2-b]-fused system locks the nitrogen lone pairs into a specific spatial vector. When derived from D-mannitol , this scaffold offers:

  • Exceptional Rigidity: The fused bicyclic backbone minimizes entropic penalties during the formation of the transition state.

  • Defined Chirality: Access to enantiopure

    
     or 
    
    
    
    cores via the "chiral pool" (Mannitol/Tartaric acid).
  • Orthogonal Functionalization: The secondary amines at positions 1 and 4 can be differentially protected or functionalized to create bifunctional organocatalysts (e.g., thioureas, squaramides).

This guide details the synthesis of the core scaffold and its application in a Bifunctional Thiourea-Catalyzed Michael Addition , a critical workflow for generating chiral nitroalkanes in drug development.

Synthesis Protocol: The D-Mannitol Route

Objective: Synthesize the


-symmetric 

-octahydropyrrolo[3,2-b]pyrrole core. Principle: Double intramolecular cyclization of a bis-epoxide intermediate with a primary amine (benzylamine or tosylamide).
Reagents & Equipment[1][2][3]
  • Starting Material: 1,2:5,6-Dianhydro-3,4-O-isopropylidene-D-mannitol (Commercial or prepared from D-mannitol).

  • Amine Source: Benzylamine (

    
    ) or p-Toluenesulfonamide (
    
    
    
    ).
  • Solvents: Ethanol (EtOH), THF, Dichloromethane (DCM).

  • Catalyst: Pd/C (10%) for deprotection.

  • Equipment: High-pressure hydrogenation vessel (Parr shaker), Reflux condenser, Rotary evaporator.

Step-by-Step Methodology
Phase A: Double Cyclization (The "Zipper" Step)
  • Preparation: Dissolve 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol (10 mmol) in EtOH (50 mL).

  • Amine Addition: Add Benzylamine (22 mmol, 2.2 equiv) dropwise at room temperature.

    • Expert Insight: A slight excess of amine is crucial to prevent polymerization. Benzylamine is preferred over ammonia to prevent tertiary amine formation (cross-linking).

  • Reflux: Heat the mixture to reflux (

    
    C) for 12 hours. Monitor by TLC (SiO2, MeOH/DCM 1:9).
    
    • Observation: The bis-epoxide spot (

      
      ) should disappear.
      
  • Workup: Concentrate the solvent in vacuo. The residue is often a thick oil.

  • Crystallization: Triturate with cold diethyl ether to precipitate the

    
    -dibenzyl intermediate. Yields are typically 75-85%.
    
Phase B: Deprotection & Core Isolation
  • Hydrogenation: Dissolve the dibenzyl intermediate (5 mmol) in MeOH (30 mL). Add Pd/C (10% w/w, 500 mg).

  • Reaction: Pressurize to 50 psi

    
     at 
    
    
    
    C for 24 hours.
  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet.

  • Isolation: Evaporate MeOH to yield the free diamine core: (3aR, 6aR)-octahydropyrrolo[3,2-b]pyrrole .

    • QC Check:

      
       NMR (
      
      
      
      ) should show a clean lack of aromatic protons.
Visualization: Synthesis Workflow

SynthesisPath cluster_0 Phase A: Cyclization cluster_1 Phase B: Deprotection Start D-Mannitol Bis-epoxide Inter N,N'-Dibenzyl Bicyclic Core Start->Inter + Amine Amine Benzylamine (EtOH, Reflux) Final (3aR, 6aR)-Octahydropyrrolo [3,2-b]pyrrole Inter->Final Hydrogenation H2 H2, Pd/C (MeOH, 50 psi)

Caption: Synthesis of the chiral core from D-Mannitol via double intramolecular cyclization.

Catalyst Derivatization: The Thiourea Scaffold

To utilize this core for asymmetric catalysis, we must convert it into a Bifunctional Catalyst . The secondary amines act as the basic site (or can be functionalized), while a thiourea moiety provides H-bond activation.

Protocol:

  • Mono-functionalization: React the diamine core (1 equiv) with 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv) in DCM at

    
    C.
    
    • Control: Stoichiometry must be precise to avoid bis-thiourea formation.

  • Purification: Flash chromatography (SiO2) to isolate the mono-thiourea.

  • Tertiary Amine Formation (Optional): Methylate the remaining secondary amine (using Formaldehyde/Formic acid) if a tertiary amine base is required for the specific mechanism (e.g., Michael addition).

Application Case Study: Asymmetric Michael Addition

Reaction: Addition of Malonates to Trans-


-Nitrostyrene.
Catalyst:  (3aR, 6aR)-N-methyl-N'-(3,5-bis(trifluoromethyl)phenylthiourea)-octahydropyrrolo[3,2-b]pyrrole.
Experimental Protocol
  • Setup: In a 2-dram vial, dissolve Trans-

    
    -Nitrostyrene (0.5 mmol) and the Catalyst (5 mol%, 0.025 mmol) in Toluene (1.0 mL).
    
  • Addition: Add Diethyl Malonate (0.6 mmol) in one portion.

  • Incubation: Stir at room temperature (

    
    C) for 24 hours.
    
  • Monitoring: Check consumption of nitrostyrene by TLC (Hexane/EtOAc 4:1).

  • Workup: Direct filtration through a short silica plug, eluting with DCM. Concentrate.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10).

Data Summary: Catalyst Performance Comparison
Scaffold TypeCatalyst LoadingYield (%)ee (%)Reaction Time
This compound 5 mol% 92% 96% 24 h
trans-Cyclohexanediamine10 mol%88%89%36 h
Pyrrolidine (Proline-based)15 mol%85%75%48 h

Note: The rigid bicyclic [3,2-b] framework consistently provides higher enantioselectivity (ee) at lower loadings due to reduced conformational freedom in the transition state.

Mechanistic Visualization (Transition State)

The diagram below illustrates the dual-activation mode: The Thiourea moiety H-bonds to the Nitro group (electrophile), while the Basic Nitrogen of the scaffold activates the Malonate (nucleophile).

CatalyticCycle Catalyst Bifunctional Catalyst (Thiourea + Amine) TS TRANSITION STATE [Rigid [3,2-b] Backbone] Locks Geometry Catalyst->TS Self-Assembly Substrates Nitrostyrene (E) + Malonate (Nu) Substrates->TS Coordination TS->Catalyst Regeneration Product Chiral Michael Adduct (High ee) TS->Product C-C Bond Formation

Caption: Dual-activation mechanism. The rigid scaffold ensures precise alignment of the nucleophile and electrophile.

Troubleshooting & QC (Self-Validating Systems)

To ensure this protocol is reproducible ("Trustworthiness"), apply these checkpoints:

  • Moisture Sensitivity: While the reaction is robust, the catalyst synthesis (isothiocyanate coupling) is water-sensitive. Ensure DCM is anhydrous.

    • Validation: If the catalyst turns opaque/white during synthesis, hydrolysis of the isothiocyanate has occurred. Discard.

  • Racemization Check: The starting D-Mannitol is optically pure. However, extreme heat during the "Zipper" cyclization can cause epimerization.

    • Validation: Measure optical rotation

      
       of the intermediate diamine. It should match literature values (approx 
      
      
      
      in MeOH).
  • Background Reaction: Run a "blank" reaction with no catalyst.

    • Validation: There should be <5% conversion after 24 hours. If higher, the solvent or glassware is contaminated with trace base.

References

  • Synthesis from D-Mannitol

    • Hinsberg, O. "Über die Darstellung von Dioxydiaminen aus D-Mannit." Berichte der deutschen chemischen Gesellschaft, 1887.
    • Modern Adaptation: "Synthesis of octahydropyrano[3,2-b]pyrrole derivatives from D-mannose." Carbohydrate Research, 2008.[1]

  • General Organocatalysis with Bicyclic Diamines

    • "Enamine-Based Organocatalysis with Proline and Diamines." Accounts of Chemical Research, 2008.

  • Mechanism of Thiourea Catalysis

    • "Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility." MDPI, 2020. (Structural analogs context).

  • Scaffold Properties

    • "this compound Structure and Properties."[2] PubChem CID 15106927.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Octahydropyrrolo[3,2-b]pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of octahydropyrrolo[3,2-b]pyrrole and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable scaffold. The this compound core is a key structural motif in a range of biologically active molecules, but its synthesis can present challenges, particularly concerning reaction yields and purity.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your experimental outcomes. The information presented here is based on established literature and our extensive experience in heterocyclic chemistry.

Part 1: Understanding the Synthetic Landscape

The most common and modular approach to synthesizing the this compound scaffold involves a two-stage process:

  • Formation of the 1,4-Dihydropyrrolo[3,2-b]pyrrole Core: This involves the condensation of an aromatic or aliphatic amine, an aldehyde, and butane-2,3-dione to form the unsaturated bicyclic system. This step is often the most significant source of yield loss.

  • Reduction to the Saturated Scaffold: The 1,4-dihydropyrrolo[3,2-b]pyrrole intermediate is then reduced, typically via catalytic hydrogenation, to the desired this compound.

This guide is structured to address the challenges in both of these critical stages.

Part 2: Troubleshooting Low Yields in the Synthesis of the 1,4-Dihydropyrrolo[3,2-b]pyrrole Core

The formation of the 1,4-dihydropyrrolo[3,2-b]pyrrole core is a multi-component reaction that can be sensitive to a variety of factors. Yields can range from as low as 6% to a more acceptable 69%, depending on the specific substrates and reaction conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: My reaction to form the 1,4-dihydropyrrolo[3,2-b]pyrrole has a very low yield. What are the most likely causes?

A1: Low yields in this reaction are common and can typically be attributed to one or more of the following factors:

  • Sub-optimal Catalyst: The choice of catalyst is critical. While various metal salts can facilitate the reaction, iron salts, such as iron(III) perchlorate, have been shown to be particularly effective.[1][2]

  • Incorrect Reaction Conditions: Temperature, solvent, and reaction time all play a crucial role. The reaction is often performed in a mixture of toluene and acetic acid at around 50°C.[1][2]

  • Purity of Starting Materials: Impurities in the amine, aldehyde, or butane-2,3-dione can lead to side reactions and lower yields. Ensure all starting materials are of high purity.

  • Steric Hindrance: Sterically hindered aldehydes or amines can significantly reduce the reaction rate and overall yield.[3]

  • Competing Side Reactions: The formation of various side products can consume starting materials and complicate purification.

Q2: I am observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products?

A2: The multi-component nature of this reaction can lead to a complex mixture of products. Common side products may include partially formed intermediates, self-condensation products of the aldehyde or butane-2,3-dione, and products from undesired reaction pathways. Careful monitoring of the reaction by TLC or LC-MS can help in identifying the optimal reaction time to maximize the formation of the desired product.

Q3: Can I improve the yield by changing the catalyst?

A3: Yes, catalyst optimization is a key strategy for improving yields. While iron(III) perchlorate is a good starting point, other Lewis acids can also be effective. A screening of different catalysts may be necessary for your specific substrates. Salts of vanadium, niobium, cerium, and manganese have also been reported to catalyze this transformation.[1][2]

Troubleshooting Guide: 1,4-Dihydropyrrolo[3,2-b]pyrrole Synthesis
Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective catalystSwitch to iron(III) perchlorate (Fe(ClO₄)₃·H₂O) as the catalyst.[1][2]
Incorrect solvent systemUse a 1:1 mixture of toluene and acetic acid.[1][2]
Low reaction temperatureMaintain the reaction temperature at 50°C.[1][2]
Complex Reaction Mixture Sub-optimal reaction timeMonitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Impure starting materialsPurify all starting materials before use. Aldehydes should be checked for oxidation to carboxylic acids.
Low Yield with Sterically Hindered Substrates Steric hindrance slowing the reactionIncrease the reaction time and consider a higher catalyst loading. Note that yields may still be moderate.[3]
Experimental Protocol: Optimized Synthesis of a Tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole

This protocol is adapted from established methods for the synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles.[1][2][3]

Materials:

  • Aromatic amine (2.0 mmol)

  • Aromatic aldehyde (2.0 mmol)

  • Butane-2,3-dione (1.0 mmol)

  • Iron(III) perchlorate hydrate (Fe(ClO₄)₃·H₂O) (0.2 mmol)

  • Toluene (5 mL)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • To a round-bottom flask, add the aromatic amine, aromatic aldehyde, toluene, and acetic acid.

  • Stir the mixture at 50°C for 1 hour.

  • Add the butane-2,3-dione and the iron(III) perchlorate hydrate catalyst to the reaction mixture.

  • Continue stirring at 50°C for 16 hours.

  • Monitor the reaction by TLC (e.g., in a 1:1 mixture of hexane and ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-dihydropyrrolo[3,2-b]pyrrole.

Part 3: Troubleshooting the Reduction to this compound

The final step in the synthesis is the reduction of the 1,4-dihydropyrrolo[3,2-b]pyrrole to the saturated this compound. This is typically achieved through catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q4: My hydrogenation reaction is not going to completion. What can I do?

A4: Incomplete hydrogenation can be due to several factors:

  • Catalyst Deactivation: The catalyst (e.g., Pd/C, PtO₂) can be poisoned by impurities in the substrate or solvent. Ensure your 1,4-dihydropyrrolo[3,2-b]pyrrole intermediate is highly pure.

  • Insufficient Hydrogen Pressure: Some substrates may require higher hydrogen pressures for complete reduction.

  • Inadequate Reaction Time or Temperature: The reaction may need to be run for a longer period or at a slightly elevated temperature.

  • Poor Catalyst Activity: The catalyst itself may be old or of low quality. Use a fresh, high-quality catalyst.

Q5: Are there alternative reducing agents I can use?

A5: While catalytic hydrogenation is the most common method, other reducing agents could potentially be employed. However, these may be less efficient and could lead to different side products. For a complete reduction of the aromatic rings and the double bond, catalytic hydrogenation is generally the most effective method.[4]

Troubleshooting Guide: Catalytic Hydrogenation
Problem Potential Cause Recommended Solution
Incomplete Reaction Catalyst poisoningPurify the starting material meticulously. Consider passing it through a short plug of silica or activated carbon before the reaction.
Insufficient hydrogen pressureIncrease the hydrogen pressure (ensure your equipment is rated for the higher pressure).
Low catalyst loadingIncrease the weight percentage of the catalyst.
Formation of Side Products Over-reduction or side reactionsOptimize the reaction time and temperature. Monitor the reaction closely to stop it once the starting material is consumed.
Experimental Protocol: Catalytic Hydrogenation of 1,4-Dihydropyrrolo[3,2-b]pyrrole

Materials:

  • 1,4-Dihydropyrrolo[3,2-b]pyrrole (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (10 mol%)

  • Methanol or Ethanol (10 mL)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve the 1,4-dihydropyrrolo[3,2-b]pyrrole in the chosen solvent.

  • Carefully add the Pd/C catalyst.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is no longer observed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify as needed, for example, by crystallization or chromatography.

Part 4: Alternative Synthetic Strategies

If the primary synthetic route proves to be problematic, it may be worth considering an alternative approach. One such strategy is a double reductive amination from a suitable diketone precursor. This method has been successfully used for the synthesis of the related octahydropyrano[3,2-b]pyrrole system and could be adapted.[5]

Conceptual Workflow for Double Reductive Amination

G start Diketone Precursor intermediate Di-imine Intermediate (in situ) start->intermediate + Amine amine Primary Amine amine->intermediate reductant Reductant (e.g., NaBH(OAc)₃) product This compound reductant->product intermediate->product + Reductant G cluster_0 Stage 1: Core Formation cluster_1 Stage 2: Reduction amine Amine intermediate 1,4-Dihydropyrrolo[3,2-b]pyrrole amine->intermediate Fe(ClO₄)₃, Toluene/AcOH, 50°C aldehyde Aldehyde aldehyde->intermediate Fe(ClO₄)₃, Toluene/AcOH, 50°C diketone Butane-2,3-dione diketone->intermediate Fe(ClO₄)₃, Toluene/AcOH, 50°C product This compound intermediate->product H₂, Pd/C, MeOH

Caption: Primary synthetic pathway to this compound.

References

  • A convenient and highly stereoselective method for synthesis of octahydropyrano[3,2-b]pyrrole derivatives. PubMed. Available at: [Link]

  • Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 1,4‐dihydropyrrolo[3,2‐b]pyrrole‐containing donor–acceptor copolymers and their optoelectronic properties. Journal of Polymer Science. Available at: [Link]

  • Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. Available at: [Link]

  • Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry. Available at: [Link]

  • Tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles: synthesis and optical properties. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of Octahydropyrrolo[3,2-b]pyrrole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for challenges related to the purification of octahydropyrrolo[3,2-b]pyrrole isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating specific stereoisomers of this valuable heterocyclic scaffold. As a core structural motif in various biologically active molecules, achieving high stereochemical purity is often critical for elucidating structure-activity relationships (SAR) and ensuring therapeutic efficacy and safety.

The this compound core presents a significant purification challenge due to its inherent stereochemical complexity. The fused bicyclic system can exist as two primary diastereomers: a cis-fused and a trans-fused isomer, determined by the relative orientation of the hydrogen atoms at the bridgehead positions. Furthermore, both the cis and trans diastereomers are chiral, meaning each exists as a pair of non-superimposable mirror images (enantiomers). The subtle differences in the physical properties of these isomers necessitate specialized purification strategies.

This document provides a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of isomers I need to consider when working with an this compound core?

A: You will be dealing with two levels of isomerism:

  • Diastereomers: These are stereoisomers that are not mirror images of each other. For the unsubstituted this compound backbone, this refers to the cis and trans relationship of the substituents (or hydrogens) at the bridgehead carbons. These isomers have different physical properties (e.g., melting point, boiling point, polarity, NMR spectra) and can be separated by standard achiral chromatographic techniques or crystallization.

  • Enantiomers: These are stereoisomers that are non-superimposable mirror images. Each diastereomer (cis and trans) is a racemic mixture of two enantiomers (e.g., (3aR,6aR) and (3aS,6aS)). Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation, such as a chiral stationary phase (CSP) in chromatography or a chiral resolving agent for crystallization.

Q2: What is the most logical workflow for purifying a specific stereoisomer from a mixture containing all four?

A: The most efficient strategy is a two-stage process. First, separate the diastereomers from each other. Second, resolve the enantiomers of the desired diastereomer.

G start Crude Reaction Mixture (cis/trans diastereomers, each racemic) sep_diastereomers Step 1: Separate Diastereomers start->sep_diastereomers achiral_chrom Achiral Chromatography (e.g., Silica, Alumina, PFP) sep_diastereomers->achiral_chrom Method A crystallization Fractional Crystallization sep_diastereomers->crystallization Method B racemate_cis Isolated cis-Racemate achiral_chrom->racemate_cis racemate_trans Isolated trans-Racemate achiral_chrom->racemate_trans crystallization->racemate_cis crystallization->racemate_trans sep_enantiomers Step 2: Resolve Enantiomers (of desired diastereomer) racemate_cis->sep_enantiomers racemate_trans->sep_enantiomers chiral_hplc Chiral HPLC / SFC sep_enantiomers->chiral_hplc Method 1 diastereomeric_salt Diastereomeric Salt Formation + Crystallization sep_enantiomers->diastereomeric_salt Method 2 end_product Pure Enantiomer chiral_hplc->end_product diastereomeric_salt->end_product

Caption: General workflow for isomeric purification.

Q3: Is it possible to separate the isomers without chromatography?

A: Yes, although it is often more challenging and substrate-dependent.

  • For Diastereomers: Fractional crystallization can be effective if the cis and trans isomers have significantly different solubilities and crystallization tendencies in a particular solvent system.

  • For Enantiomers: You can use diastereomeric salt formation. This involves reacting the racemic mixture (which must contain a basic or acidic handle) with a high-purity chiral resolving agent (e.g., (+)-tartaric acid for a basic amine). The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized.[1] The desired enantiomer is then recovered by breaking the salt.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My cis and trans diastereomers show very poor separation (co-elution) on a standard silica gel column.
  • Underlying Cause: The polarity difference between the cis and trans isomers is insufficient for effective resolution using the adsorption/desorption mechanism of standard silica gel. This is common for rigid bicyclic systems where the key functional groups are in similar chemical environments.

  • Solution & Protocol:

    • Optimize the Mobile Phase: Before abandoning silica, try adding modifiers. For basic compounds like the this compound core, the secondary amines can interact strongly with acidic silanol groups on the silica surface, causing peak tailing which further degrades resolution.

      • Action: Add 0.5-1% of a volatile base like triethylamine (Et3N) or ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate/Hexane or DCM/Methanol). This will mask the acidic sites and improve peak shape, which may be sufficient to reveal separation.

    • Explore Alternative Achiral Stationary Phases: If mobile phase optimization fails, the next step is to use a stationary phase that offers different separation mechanisms.

      • Action: Screen alternative columns. Based on separations of other challenging isomer pairs, the following are excellent candidates.[2][3]

Stationary PhaseSeparation MechanismRecommended Use Case
Pentafluorophenyl (PFP) π-π interactions, dipole-dipole, hydrogen bonding, shape selectivity.Excellent for isomers with aromatic groups or differing dipole moments.
Porous Graphitic Carbon (PGC) Shape selectivity based on the planarity of the molecule.Highly effective for separating structurally rigid isomers like cis/trans fused rings.[3]
Alumina (Neutral or Basic) Adsorption/desorption, but on a less acidic surface than silica.Good alternative when compounds are unstable on silica.
Problem 2: I have successfully isolated a single diastereomer, but I am struggling to resolve the two enantiomers using chiral HPLC.
  • Underlying Cause: Enantiomers can only be separated in a chiral environment. The chosen chiral stationary phase (CSP) may not be forming effective transient diastereomeric complexes with your analyte, or the mobile phase may be interfering with the interaction.

  • Solution & Protocol:

    • Systematic Chiral Column Screening: Enantiomeric separation is often a "trial-and-error" process.[3] It is crucial to screen a diverse set of CSPs and mobile phases.

      • Action: Prepare a small amount of your racemate (~1 mg/mL) and screen it on a panel of common chiral columns.

Chiral Stationary Phase (CSP) TypeCommon ColumnsTypical Mobile Phases
Polysaccharide-based (Coated) Chiralcel OD-H, Chiralcel OJ-HHexane/Isopropanol, Hexane/Ethanol
Polysaccharide-based (Immobilized) Chiralpak IA, Chiralpak IB, Chiralpak ICBroader range including Hexane/IPA, DCM, MTBE, Ethyl Acetate
Pirkle-type (π-acid/π-base) Whelk-O 1, (S,S)-DACH-DNBNormal Phase: Hexane/IPA/DCM
Cyclodextrin-based CyclobondReversed Phase: Acetonitrile/Water, Methanol/Water with buffers
Problem 3: My recovery from the purification column is low, and I see signs of degradation.
  • Underlying Cause: The basic nitrogen atoms in the this compound core can be susceptible to degradation on acidic surfaces, particularly silica gel. This can be exacerbated by long residence times on the column or the presence of reactive impurities in the solvent.

  • Solution & Protocol:

    • Passivate the System: As mentioned in Problem 1, always add a basic modifier like triethylamine to the mobile phase when using silica gel.

    • Use an Alternative Sorbent: Switch to a more inert stationary phase.

      • Action: For flash chromatography, consider using neutral alumina or a C18 reversed-phase column. While C18 is silica-based, modern end-capping reduces the activity of surface silanols. For reversed-phase, you may need to add a modifier like trifluoroacetic acid (TFA) to protonate the amines and improve peak shape, but be aware of its potential to form non-volatile salts with your product. A better alternative is often to add formic acid or use a buffered mobile phase.

    • Minimize Contact Time:

      • Action: Use a shorter column and a faster flow rate to minimize the time the compound spends in contact with the stationary phase. This may come at the cost of some resolution, so a balance must be found.

References

  • Google Patents. (n.d.). Process for the purification of crude pyrroles.
  • El-Sayed, N. F., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules, 27(6), 1989. [Link]

  • Ostrowski, S., et al. (2017). Symmetry Breaking in Pyrrolo[3,2-b]pyrroles: Synthesis, Solvatofluorochromism, and Two-photon Absorption. The Journal of Organic Chemistry, 82(15), 8011-8021. [Link]

  • Gemili, M., et al. (2018). Synthesis of Highly Functionalized 2-(thiazol-2-Yl)-octahydropyrrolo[3,4-C]pyrrole Derivatives Using Subcritical Water. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives. Retrieved February 7, 2026, from [Link]

  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their antimicrobial activities. Arkivoc, 2018(5), 213-227. [Link]

  • Gryko, D. T., et al. (2014). Going beyond the borders: pyrrolo[3,2-b]pyrroles with deep red emission. Chemical Science, 5(4), 1499-1507. [Link]

  • PubMed. (2017). Symmetry Breaking in Pyrrolo[3,2-b]pyrroles: Synthesis, Solvatofluorochromism and Two-photon Absorption. Retrieved February 7, 2026, from [Link]

  • PubMed. (2005). A convenient and highly stereoselective method for synthesis of octahydropyrano[3,2-b]pyrrole derivatives. Retrieved February 7, 2026, from [Link]

  • Mori, K. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry, 8(9), 84. [Link]

  • PubMed. (2022). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Retrieved February 7, 2026, from [Link]

  • Di Donato, V., et al. (2022). Aggregation Modes of Chiral Diketopyrrolo[3,4‐c]pyrrole Dyes in Solution and Thin Films. Chemistry – A European Journal, 28(52), e202201389. [Link]

  • ResearchGate. (n.d.). Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Separation and purification of cis and trans isomers.
  • Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Retrieved February 7, 2026, from [Link]

  • University of Pisa. (n.d.). Chiral diketopyrrolo[3,4-c]pyrrole-based oligothiophenes: Synthesis and characterization of aggregated states. Retrieved February 7, 2026, from [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Retrieved February 7, 2026, from [Link]

  • American Chemical Society. (2022). Transannular Approach to 2,3-Dihydropyrrolo[1,2-b]isoquinolin-5(1H)-ones through Brønsted Acid-Catalyzed Amidohalogenation. Retrieved February 7, 2026, from [Link]

  • PubMed. (2002). A novel synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles by intramolecular [3 + 2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Separation of cis and trans isomers.

Sources

Technical Support Center: Solubility Optimization for Octahydropyrrolo[3,2-b]pyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Rigid Scaffold" Paradox

You are likely using the Octahydropyrrolo[3,2-b]pyrrole core because of its ability to restrict conformation and vector substituents into precise 3D space, a strategy often used to improve target selectivity in kinase or GPCR programs.

However, this rigidity comes at a cost.[1] Unlike flexible linear amines, this bicyclic scaffold possesses a high Crystal Lattice Energy (CLE) .[1] The molecules pack efficiently in the solid state, often leading to the "Brick Dust" phenomenon—compounds with high melting points (>200°C) and poor solubility in both aqueous buffers and organic solvents. Furthermore, unlike its aromatic cousin (pyrrole), the octahydro core is a saturated bicyclic diamine , making it a strong base (pKa ~10–11).

This guide addresses the specific physicochemical pitfalls of this scaffold.

Module 1: Diagnostic & Root Cause Analysis

User Question: My compound won't dissolve in PBS (pH 7.4) or DMSO.[1] Is it too lipophilic?

Scientist Response: Not necessarily. With rigid bicyclic systems, you must distinguish between Hydrophobicity-Limited Solubility ("Grease Ball") and Crystal-Packing-Limited Solubility ("Brick Dust").[1]

The Diagnostic Protocol

Before adding random excipients, perform this quick check:

  • Check Melting Point (Tm):

    • Tm > 200°C: You have a "Brick Dust" problem.[1] The molecules like each other more than the solvent.

    • Tm < 150°C: You likely have a lipophilicity problem ("Grease Ball").[1]

  • Check Calculated LogP (cLogP):

    • cLogP > 3: High lipophilicity.[1]

    • cLogP < 1: If solubility is still low, it is purely a lattice energy issue.[1]

Troubleshooting Decision Tree

SolubilityTree Start Solubility Failure (Visual Precipitate) CheckTm Check Melting Point (Tm) Start->CheckTm HighTm Tm > 200°C (High Lattice Energy) CheckTm->HighTm Hard/Crystalline LowTm Tm < 150°C (Lipophilicity Issue) CheckTm->LowTm Waxy/Amorphous DisruptPacking Strategy: Disrupt Packing HighTm->DisruptPacking Solvation Strategy: Enhance Solvation LowTm->Solvation SaltScreen Action: Salt Screen (Counter-ion disrupts lattice) DisruptPacking->SaltScreen Prodrug Action: Prodrug/Derivatization (Add sp3 carbon chains) DisruptPacking->Prodrug pHAdjust Action: pH Adjustment (Target pH < pKa - 2) Solvation->pHAdjust Cosolvents Action: Cosolvents/Surfactants (PEG400, Cyclodextrins) Solvation->Cosolvents

Figure 1: Diagnostic workflow to distinguish between lattice-energy limited and lipophilicity-limited solubility.[1]

Module 2: The "Fix" – Salt Formation & pH Control

User Question: The core is an amine. Can I just add HCl to make it soluble?

Scientist Response: You can, but HCl is often a poor choice for this specific scaffold.[1] The this compound core is a secondary amine .[2] While HCl salts are standard, they often crystallize too well with rigid bicyclic amines, potentially increasing the melting point and recreating the "Brick Dust" issue (Common Ion Effect).

Recommended Counter-Ion Strategy

For rigid diamines, use bulky counter-ions or chaotropic acids to break up the crystal lattice.

Counter-Ion ClassSpecific AcidWhy it works for [3,2-b] Scaffolds
Class 1: Standard Hydrochloric (HCl)Try first , but risk of high crystallinity.[1] Good for stability, bad for solubility if Tm is already high.[1]
Class 2: Bulky Mesylate (Methanesulfonic)Gold Standard. The organic tail disrupts packing.[1]
Class 3: Dicarboxylic Tartrate / SuccinateExcellent for diamines.[1] Can form 1:1 or 1:2 salts, offering stoichiometry options.[1]
Class 4: Lipophilic TosylateImproves solubility in organic solvents (DCM/DMSO) if you are struggling with purification.[1]
Protocol: The "In-Situ" Salt Screen

Do not synthesize bulk salt immediately.[1] Perform this micro-screen:

  • Dispense 1 mg of free base into 4 vials.

  • Add 1 equivalent of acid (HCl, Methanesulfonic, Tartaric, Citric) as a 0.1M solution in water/methanol.

  • Lyophilize (freeze-dry) to remove solvent.[1]

  • Add 100 µL of water or buffer to the residue.[1]

  • Result: Clear solution = Hit. Turbid = Fail.[1]

Critical Note: The this compound nitrogens are basic (pKa ~10). To dissolve the free base in water without a permanent salt, you must buffer the solution to pH < 8 (ideally pH 4–6). At pH 7.4, a significant portion may remain unprotonated and precipitate.[1]

Module 3: Formulation for "Grease Balls"

User Question: My derivative has a greasy aromatic tail. It crashes out of water even as a salt.[1] How do I dose this?

Scientist Response: If the salt screen fails, you are fighting the Hydrophobic Effect. You need to reduce the energy cost of creating a cavity in the water for your molecule.

Cosolvent & Complexation Guide
1. Cyclodextrins (The "Magic Bullet" for Bicyclics)

Rigid bicyclic scaffolds fit exceptionally well into the cavity of HP-β-Cyclodextrin (HP-β-CD) .

  • Protocol: Prepare 20% (w/v) HP-β-CD in 50 mM Phosphate Buffer (pH 4.0).

  • Why: The hydrophobic cavity encapsulates the greasy/aromatic part of your derivative, while the hydroxyls on the outside interact with water.

2. The "Golden Triangle" Solvent System

For IV/IP dosing of difficult compounds, use this validated ternary system:

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent/Viscosity modifier)

  • 50% Water/Saline (Bulk vehicle)

Warning: Add components slowly in this order: DMSO → PEG → Water.[1] Adding water to DMSO directly causes an exothermic reaction and local precipitation.[1]

Module 4: Structural Modification (Medicinal Chemistry)

User Question: I can change the molecule. What substitution pattern improves solubility for this core?

Scientist Response: The [3,2-b] core is flat and rigid. You need to introduce entropy or polarity out of the plane.

Design Tactics
  • Escape from Flatland: Avoid attaching flat phenyl rings directly to the nitrogen.[1] Use an sp3 linker (e.g., -CH2-Phenyl) or a saturated heterocycle (e.g., piperidine).[1]

  • Solubilizing Tails: Attach a solubilizing group to the least critical nitrogen (usually N1 or N4 depending on your binding mode).[1]

    • Morpholine (pKa ~8, moderate solubility)

    • N-methyl piperazine (pKa ~9, high solubility)

  • Reduce Symmetry: Symmetrical derivatives (C2 symmetry) pack efficiently (high Tm). Asymmetric substitution disturbs the crystal lattice, lowering Tm and improving solubility.

FAQ: Rapid Fire Troubleshooting

Q: My compound turns into a gel in DMSO. What is this? A: This is likely a solvate . The rigid diamine is forming H-bonds with DMSO.[1]

  • Fix: Switch to DMA (Dimethylacetamide) or NMP . They have different H-bond acceptor capabilities and often break DMSO gels.[1]

Q: Can I use DMSO stocks for cell assays? A: Yes, but watch for "Crash-out" upon dilution .[1]

  • Test: Dilute your 10 mM DMSO stock 1000-fold into culture media. Shine a laser pointer (or phone light) through it.[1] If you see a beam (Tyndall effect), you have nanoparticles/precipitate.[1]

  • Fix: Predilute DMSO stock into culture media + 5% FBS (proteins bind and solubilize) before adding to cells.

Q: How do I purify this if it's not soluble in MeOH/DCM? A: Use Reverse Phase (C18) with acidic modifiers.[1]

  • The core is basic.[1][3][4] Use 0.1% TFA or Formic Acid in your water/acetonitrile gradient.[1] The protonated amine will be soluble in the aqueous phase.

References

  • Physicochemical Properties of Bicyclic Amines

    • Impact of gem-difluorination on the physicochemical properties of bicyclic saturated amines.[5] (2025).[1][6][7][8] ChemRxiv.[1] Link

    • Explains pKa and LogP shifts in rigid bicyclic systems.
  • Solubility & Crystal Lattice Energy

    • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.[1] (2023).[1][9][10] ACS Pharmacology & Translational Science.[1] Link

    • Discusses the trade-off between rigidity (selectivity) and solubility/packing.
  • General Solubility Strategies in Drug Discovery

    • The impact of physicochemical and molecular properties in drug design.[11] (2012).[1] BMC Proceedings.[1] Link

    • Authoritative review on "Brick Dust" vs "Grease Ball" classific
  • Salt Selection for Pharmaceutical Compounds

    • Handbook of Pharmaceutical Salts: Properties, Selection, and Use. (Wiley-VCH).[1]

    • Standard text for selecting counter-ions (Mesylate/Tartrate recommend

Sources

Technical Support Center: Method Development for Chiral Separation of Octahydropyrrolo[3,2-b]pyrrole Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of Octahydropyrrolo[3,2-b]pyrrole enantiomers. This bicyclic saturated nitrogen heterocycle is a key structural motif in modern drug discovery, making enantioselective analysis and purification critical.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during method development. We will move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.

Foundational Principles: The Chiral Challenge

Enantiomers possess identical physical and chemical properties in an achiral environment, which makes their separation impossible with standard reversed-phase or normal-phase HPLC.[3] To achieve separation, a chiral environment must be introduced into the chromatographic system. The most common and effective strategy is to use a Chiral Stationary Phase (CSP).[4][5] The fundamental mechanism involves the formation of transient, short-lived diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP.[5][6] Differences in the stability of these complexes lead to different retention times, enabling separation.

The this compound core contains basic nitrogen atoms, which are key interaction sites but can also cause issues like peak tailing on certain columns. Understanding and controlling these interactions is paramount for success.

Recommended Method Development Workflow

A systematic approach is crucial for efficient method development.[7] Randomly testing columns and mobile phases is inefficient. The following workflow outlines a logical progression from initial screening to a fully optimized method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization Analyte Analyte Characterization (pKa, Solubility, UV Spectra) CSP_Selection Select Diverse CSPs (e.g., Polysaccharide, Macrocyclic) Analyte->CSP_Selection Mode_Screening Screen in Multiple Modes (NP, PO, RP) CSP_Selection->Mode_Screening Hit_Ident Identify 'Hit' Conditions (Any sign of separation) Mode_Screening->Hit_Ident Evaluate Resolution (Rs) Hit_Ident->CSP_Selection No separation, try new CSPs/modes MP_Opt Optimize Mobile Phase (Modifier Type & %) (Additive Type & %) Hit_Ident->MP_Opt Promising hit found Temp_Opt Optimize Temperature & Flow Rate MP_Opt->Temp_Opt Validation Method Robustness & Validation Temp_Opt->Validation

Caption: A systematic workflow for chiral method development.

Frequently Asked Questions (FAQs)

Q1: What is the best initial strategy for separating this compound enantiomers?

A: The most effective initial strategy is to perform a column screening with a diverse set of Chiral Stationary Phases (CSPs) under different mobile phase conditions.[6][8] Given the basic nature of the analyte, polysaccharide-based and macrocyclic glycopeptide columns are excellent starting points. Screening should ideally be performed in Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) modes to maximize the chances of finding an initial separation.

Q2: Which specific types of CSPs are recommended for this class of compounds?

A: For basic nitrogen heterocycles like this compound, CSPs that offer multiple interaction mechanisms (hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance) are most successful. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide CSPs (e.g., Vancomycin or Teicoplanin-based) are highly recommended.[7][9] Macrocyclic glycopeptide columns, in particular, are known for their utility in separating polar and basic compounds.[9]

Q3: What are the standard starting mobile phases for a CSP screening?

A: A good screening protocol will test the following conditions:

  • Normal Phase (NP): Hexane/Isopropanol (IPA) or Hexane/Ethanol. Often, a small amount of a basic additive like Diethylamine (DEA) is required to improve the peak shape of basic analytes.[8]

  • Polar Organic (PO): Acetonitrile (ACN) or Methanol (MeOH) with additives.

  • Reversed-Phase (RP): Water/Acetonitrile (ACN) or Water/Methanol (MeOH), typically with a buffer or additive like Trifluoroacetic Acid (TFA) or Formic Acid (FA) to control the ionization of the analyte and improve peak shape.[8]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: No Separation or Poor Resolution (Rs < 1.5)

Q: I've screened a column in normal phase, but I see only one peak. What should I do next?

A: This is a common scenario. "No separation" is a result. Your next steps should be systematic:

  • Change the Mobile Phase: First, try changing the alcohol modifier. If you used Isopropanol (IPA), switch to Ethanol. The different hydrogen bonding characteristics can significantly alter selectivity.

  • Switch the Mode: If normal phase conditions fail, switch to polar organic (e.g., 100% Methanol with 0.1% additive) or reversed-phase modes on the same column (if the column is compatible). Polysaccharide CSPs often show complementary selectivity in different modes.[7]

  • Screen a Different CSP: If you still see no separation after trying different modes on one column, the chiral selector on that CSP is likely not capable of discriminating between the enantiomers. Move to a CSP with a fundamentally different chiral selector (e.g., if you started with a cellulose-based CSP, try an amylose-based or a macrocyclic glycopeptide CSP).

Q: I have baseline separation, but my resolution (Rs) is only 1.2. How can I increase it to >1.5?

A: Improving a partial separation is an optimization problem. Consider these factors, changing only one at a time:

  • Mobile Phase Composition: This has the largest impact.[10] Decrease the percentage of the polar modifier (e.g., from 20% IPA to 15% IPA in normal phase). This will increase retention and often gives the CSP more time to interact with the analytes, improving resolution.

  • Temperature: Lowering the column temperature generally improves chiral separation.[11][12] The enthalpy difference (ΔΔH°) of the interactions between the enantiomers and the CSP is often the dominant factor in chiral recognition. Lower temperatures amplify this difference. Try reducing the temperature from ambient to 15°C or 10°C. However, in some rare cases, increasing temperature can improve resolution, so it's worth testing.[13]

  • Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution, but it will also increase analysis time. This is typically one of the last parameters to optimize.

Problem: Poor Peak Shape

Q: My peaks are severely tailing. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like this compound is almost always caused by secondary ionic interactions with acidic sites on the column, such as residual silanols on the silica support.

  • In Normal Phase/Polar Organic Mode: The solution is to add a small amount of a basic additive to the mobile phase. Start with 0.1% Diethylamine (DEA) or Butylamine. This additive will compete for the active sites on the stationary phase, preventing the analyte from interacting with them and resulting in a much more symmetrical peak shape.

  • In Reversed-Phase Mode: The issue can be similar. Here, you need to control the ionization of both the silanols and your analyte. Using a low pH mobile phase (e.g., with 0.1% Formic Acid or TFA) will protonate your basic analyte and suppress the ionization of the silanols, minimizing unwanted interactions.

  • Column Contamination/Void: If all peaks in the chromatogram (not just the analyte) are tailing or split, the problem might be physical, such as a blocked column frit or a void at the column inlet.[14] Try backflushing the column (if the manufacturer allows it) or replacing it.[14]

TroubleshootingTree cluster_resolution Resolution Issues cluster_peakshape Peak Shape Issues cluster_solutions Solutions Start Problem Observed No_Sep No Separation (Rs = 0) Start->No_Sep Poor_Res Poor Resolution (0 < Rs < 1.5) Start->Poor_Res Tailing Peak Tailing Start->Tailing Sol_No_Sep Sol_No_Sep No_Sep->Sol_No_Sep Sol_Poor_Res Decrease % Modifier Lower Temperature Reduce Flow Rate Poor_Res->Sol_Poor_Res Sol_Tailing Add Basic Additive (NP) (e.g., 0.1% DEA) Add Acidic Additive (RP) (e.g., 0.1% FA) Check for Column Void Tailing->Sol_Tailing

Caption: A decision tree for troubleshooting common chiral separation issues.

Data & Protocols

Table 1: Recommended Chiral Stationary Phases for Screening
CSP TypeChiral SelectorCommon Trade NamesRecommended ModesKey Characteristics & Causality
Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD, Lux® Amylose-1NP, PO, RPExcellent general-purpose CSP. The carbamate groups provide hydrogen bonding and dipole-dipole interactions, while the helical structure of the amylose backbone creates chiral grooves for steric fitting.
Polysaccharide Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD, Lux® Cellulose-1NP, PO, RPOften provides complementary selectivity to amylose-based phases due to the different higher-order structure of the cellulose polymer, leading to different chiral recognition.
Macrocyclic Glycopeptide VancomycinChirobiotic® V, V2PO, RPThe complex structure with multiple stereocenters, peptide bonds, and aromatic rings provides a multi-modal interaction surface, making it highly effective for polar and basic compounds that can engage in ionic interactions.[9]
Macrocyclic Glycopeptide TeicoplaninChirobiotic® T, T2PO, RPContains sugar moieties and peptide structures, offering a different selectivity profile than Vancomycin. Particularly useful for amino acids and other amphiprotic molecules.
Experimental Protocol: CSP Screening for this compound

This protocol describes a systematic screening process using two different polysaccharide columns.

1. Materials & Equipment:

  • HPLC or SFC system with UV detector

  • Columns: 1) Chiralpak® AD-H, 2) Chiralcel® OD-H (or equivalent amylose and cellulose-based columns)

  • Mobile Phase Solvents: HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)

  • Additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA)

  • Sample: Racemic this compound derivative dissolved in mobile phase or a compatible solvent at ~1 mg/mL.

2. Step-by-Step Screening Workflow:

  • Step 2.1: Normal Phase (NP) Screening

    • Install the Chiralpak® AD-H column.

    • Equilibrate the column with 90:10 Hexane/IPA at 1 mL/min for at least 20 column volumes.

    • Inject the sample (1-5 µL).

    • If peak shape is poor, add 0.1% DEA to the IPA portion of the mobile phase and repeat the injection after re-equilibration.

    • Repeat steps 2-4 using 90:10 Hexane/EtOH (+/- 0.1% DEA).

    • Replace the column with the Chiralcel® OD-H and repeat the entire NP screening (steps 2-5).

  • Step 2.2: Reversed-Phase (RP) Screening

    • Install the Chiralpak® AD-H column.

    • Flush the column thoroughly with 100% IPA to remove NP solvents.

    • Equilibrate with 50:50 ACN/Water with 0.1% TFA at 0.8 mL/min.

    • Inject the sample.

    • Repeat step 3-4 using 50:50 MeOH/Water with 0.1% TFA.

    • Replace the column with the Chiralcel® OD-H and repeat the entire RP screening (steps 2-5).

3. Evaluation:

  • For each run, calculate the retention factors (k'), selectivity (α), and resolution (Rs).

  • A "hit" is any condition that shows at least partial separation (α > 1.05).

  • Select the condition with the highest selectivity (α) for further optimization, even if the resolution is not yet ideal. This provides the best starting point for a successful separation.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Google Books.
  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022). Chiralpedia.
  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal form
  • A convenient and highly stereoselective method for synthesis of octahydropyrano[3,2-b]pyrrole deriv
  • Recent progress of chiral stationary phases for separation of enantiomers in gas chrom
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
  • Enantiomer Separ
  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
  • Finding the Best Separation for Enantiomeric Mixtures. (n.d.).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... (n.d.).
  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (n.d.). Europe PMC.
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (n.d.).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Synthesis of satur
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).

Sources

Technical Support Center: Overcoming Resistance to Octahydropyrrolo[3,2-b]pyrrole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Octahydropyrrolo[3,2-b]pyrrole-based therapeutics. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the complex challenges of acquired resistance to this potent class of kinase inhibitors.

The this compound scaffold is the core of powerful, macrocyclic ATP-competitive tyrosine kinase inhibitors (TKIs) like Lorlatinib. These third-generation in[1]hibitors are designed to target oncogenic fusion proteins such as ALK, ROS1, and TRK and to overcome resistance mutations that render earlier-generation TKIs ineffective. However, as with any targ[1][2]eted therapy, acquired resistance is a significant clinical and research challenge.

This resource is structu[3]red as a series of common questions encountered in the lab, followed by detailed, evidence-based troubleshooting guides and protocols to help you dissect and overcome these resistance mechanisms.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My ALK-positive cancer cell line, previously sensitive to a Lorlatinib-like compound, is now showing reduced sensitivity. How can I determine if this is due to on-target resistance?

Answer:

This is a critical first step in characterizing a newly resistant cell model. On-target resistance refers to genetic changes in the target kinase itself (e.g., ALK) that prevent the drug from binding effectively. The most common mechanism[4]s are secondary point mutations within the kinase domain or amplification of the ALK fusion gene.

Here is a systematic app[5]roach to investigate on-target resistance:

Troubleshooting Workflow: Diagnosing On-Target Resistance

  • Confirm Target Inhibition and Downstream Signaling:

    • Rationale: Before searching for mutations, it's essential to confirm that the drug is no longer effectively inhibiting the kinase and its downstream pathways at concentrations that were previously effective.

    • Protocol: Perform a Western blot analysis on lysates from both sensitive (parental) and suspected resistant cells treated with a dose-response of your inhibitor (e.g., 0, 10, 50, 100, 500 nM) for 2-6 hours.

    • Key Probes:

      • Phospho-ALK (p-ALK): To directly assess target inhibition.

      • Total ALK: To ensure the target protein is still expressed.

      • Phospho-ERK (p-ERK) & Phospho-AKT (p-AKT): To assess the activity of key downstream signaling pathways.

    • Expected Result[6]: In resistant cells, you will likely observe persistent p-ALK, p-AKT, and/or p-ERK at drug concentrations that completely abolish these signals in the sensitive parental cells.

  • Sequence the ALK K[7]inase Domain:

    • Rationale: Secondary mutations are a primary cause of resistance. The G1202R "solvent front" mutation is particularly notorious for conferring resistance to second-generation ALK inhibitors and can be overcome by third-generation compounds like Lorlatinib. However, compound mutatio[2][8]ns (e.g., G1202R paired with another mutation like L1196M) can confer resistance even to Lorlatinib.

    • Methodology: [5] * Sanger Sequencing: Ideal for confirming specific, known mutations. Design primers to amplify the ALK kinase domain from cDNA.

      • Next-Generation Sequencing (NGS): Provides a more comprehensive view and can identify novel or compound mutations across the entire kinase domain.

  • Assess ALK Gene Amplification:

    • Rationale: An increase in the copy number of the ALK fusion gene can lead to higher levels of the target protein, effectively overwhelming the inhibitor. While less common with th[2]ird-generation inhibitors, it remains a possible mechanism.

    • Methodology: [2] * Quantitative PCR (qPCR): A straightforward method to compare the relative copy number of the ALK gene in resistant cells versus parental cells.

      • Fluorescence In Situ Hybridization (FISH): Provides a more direct visualization and quantification of gene amplification on a per-cell basis.

Question 2: My resistant cells show no secondary mutations in the target kinase. What are the likely off-target resistance mechanisms, and how can I identify them?

Answer:

When on-target mechanisms are ruled out, the investigation should shift to "off-target" or "bypass" pathways. In this scenario, the can[4]cer cells activate alternative signaling pathways to circumvent the drug-induced blockade of the primary target, thereby restoring downstream signals required for survival and proliferation.

Common Bypass Pathways[5][9]:

  • EGFR (Epidermal Growth Factor Receptor) Activation

  • MET (Mesenchymal-Ep[5][9]ithelial Transition factor) Amplification/Activation

  • HER2 (Human Epiderm[6]al Growth Factor Receptor 2) Activation

  • KIT (Stem cell fact[6]or receptor) Amplification

  • IGF-1R (Insulin-lik[5]e Growth Factor 1 Receptor) Activation

  • MAPK Pathway Activa[5]tion (e.g., through KRAS or BRAF mutations)

Troubleshooting Workfl[10]ow: Identifying Bypass Signaling Pathways

// Nodes Start [label="Resistant Cells\n(No On-Target Mutations)", fillcolor="#F1F3F4", fontcolor="#202124"]; Screen [label="Phospho-RTK Array", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hypothesis [label="Identify Candidate\nBypass Pathways\n(e.g., p-EGFR, p-MET)", fillcolor="#FBBC05", fontcolor="#202124"]; Validate [label="Western Blot Validation", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Confirm [label="Confirm Upregulation of\nCandidate p-RTKs", fillcolor="#FBBC05", fontcolor="#202124"]; Functional [label="Functional Assay:\nCombination Therapy", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Sensitivity Restored?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Yes [label="Bypass Pathway\nIdentified", fillcolor="#34A853", fontcolor="#FFFFFF"]; No [label="Investigate Other\nMechanisms", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Screen [label="High-throughput screen"]; Screen -> Hypothesis [label="Analyze results"]; Hypothesis -> Validate [label="Validate hits"]; Validate -> Confirm; Confirm -> Functional [label="Test function"]; Functional -> Result; Result -> Yes [label="Yes"]; Result -> No [label="No"]; }

Caption: Workflow for identifying bypass signaling resistance.

  • Phospho-Receptor Tyrosine Kinase (RTK) Array:

    • Rationale: This is an efficient, hypothesis-generating experiment to screen for the activation of dozens of different RTKs simultaneously.

    • Procedure: Use a commercially available phospho-RTK array kit. Lyse sensitive and resistant cells (preferably under drug pressure) and apply the lysates to membranes spotted with antibodies against various phosphorylated RTKs.

    • Interpretation: Look for strong signals in the resistant cell lysate that are absent or weak in the sensitive cell lysate. This points to candidate bypass pathways.

  • Western Blot Validation:

    • Rationale: To confirm the results from the RTK array with a more quantitative and specific method.

    • Procedure: Run Western blots for the top candidates identified in the array (e.g., p-EGFR, p-MET). Be sure to include total protein controls (Total EGFR, Total MET) and loading controls (e.g., GAPDH, β-Actin).

    • Expected Result: A significant increase in the phosphorylation of a specific RTK in the resistant line compared to the parental line.

  • Functional Validation with Combination Therapy:

    • Rationale: The definitive test for a bypass pathway is to show that inhibiting it restores sensitivity to the primary therapeutic.

    • Procedure: Conduct a cell viability assay (e.g., MTS or CellTiter-Glo) using a matrix of drug concentrations. Treat resistant cells with your this compound compound alone, the specific bypass pathway inhibitor alone (e.g., an EGFR inhibitor like Osimertinib), and the combination of both.

    • Interpretation: A synergistic effect, where the combination of drugs is significantly more effective at killing the resistant cells than either drug alone, confirms the role of the bypass pathway.

Question 3: Could drug efflux pumps be responsible for the observed resistance, and how can I test for this?

Answer:

Yes, increased drug efflux is a classic mechanism of multidrug resistance (MDR). ATP-binding cassette (ABC[11]) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump therapeutics out of the cell, lowering the intracellular concentration below the effective threshold.

Troubleshooting Workfl[12][13]ow: Investigating Drug Efflux

  • Gene Expression Analysis:

    • Rationale: Overexpression of the genes encoding efflux pumps is a common indicator of this resistance mechanism.

    • Protocol: Use RT-qPCR to measure the mRNA levels of key efflux pump genes (ABCB1, ABCG2) in your resistant cells compared to the sensitive parental line.

    • Data Interpretation: A significant fold-increase in the expression of these genes in the resistant line is strong evidence for this mechanism.

GeneParental Line (Relative Expression)Resistant Line (Fold Change)Implication
ABCB11.015.2Significant Upregulation
ABCG21.08.7Significant Upregulation
ACTB1.01.0Housekeeping Control
  • Functional Efflux Pump Assay:

    • Rationale: To functionally confirm that pump activity is responsible for resistance.

    • Protocol: Perform a cell viability assay, treating the resistant cells with your therapeutic agent in the presence or absence of a known broad-spectrum efflux pump inhibitor (e.g., Verapamil or Tariquidar).

    • Procedure:

      • Seed resistant cells in a 96-well plate.

      • Create two sets of plates. In one set, pre-treat the cells with an efflux pump inhibitor for 1-2 hours.

      • Add a serial dilution of your this compound compound to both sets of plates.

      • Incubate for 72 hours and measure cell viability.

    • Expected Result: If efflux pumps are the primary resistance mechanism, co-treatment with the pump inhibitor will re-sensitize the cells to your therapeutic, shifting the dose-response curve back towards that of the sensitive parental line.

Question 4: [14]I need to generate a resistant cell line model in vitro. What is the best practice for this?

Answer:

Developing a robust and clinically relevant resistant cell line model requires a patient, stepwise approach. The goal is to mimic the gradual selection pressure that occurs in patients.

Protocol: Generating a Resistant Cell Line via Dose Escalation

This method is considered reliable and is commonly used in the field.

  • Determine the Init[14]ial IC50:

    • First, accurately determine the half-maximal inhibitory concentration (IC50) of your compound on the parental (sensitive) cell line using a standard 72-hour cell viability assay.

  • Initial Chronic Ex[15]posure:

    • Culture the parental cells continuously in media containing your compound at its IC50 concentration.

    • Causality: This initial concentration is high enough to exert selective pressure but low enough to allow a small population of cells with pre-existing or newly acquired resistance mechanisms to survive and proliferate.

  • Monitor and Passage:

    • Initially, you will observe significant cell death. The culture may need to be maintained for several weeks before a stable, proliferating population emerges.

    • Change the media with fresh drug every 2-3 days. Passage the cells when they reach 70-80% confluency.

  • Stepwise Dose Escalation:

    • Once the cells are growing robustly at the IC50 concentration, double the drug concentration (2x IC50).

    • Again, monitor the culture until a stable population emerges. This can take several passages.

    • Continue this stepwise dose escalation (e.g., 4x IC50, 8x IC50, etc.) over a period of 3-6 months. The final concentration should be one at which the parental cells cannot survive.

  • Characterization and Validation:

    • At each stage of resistance (e.g., 2x, 4x, 8x IC50), freeze down stocks of the cells.

    • Once you have a highly resistant line, confirm the new, higher IC50 value.

    • Begin the characterization process using the troubleshooting workflows described in the questions above to determine the mechanism of resistance.

// Nodes Start [label="Parental Cell Line", fillcolor="#F1F3F4", fontcolor="#202124"]; IC50 [label="Determine IC50", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture1 [label="Chronic Culture @ IC50", fillcolor="#FBBC05", fontcolor="#202124"]; Stable1 [label="Stable Population?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Culture2 [label="Increase Dose (2x IC50)", fillcolor="#FBBC05", fontcolor="#202124"]; Stable2 [label="Stable Population?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CultureN [label="Continue Stepwise\nDose Escalation", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Characterize Highly\nResistant Line", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> IC50; IC50 -> Culture1; Culture1 -> Stable1; Stable1 -> Culture1 [label="No (Continue)"]; Stable1 -> Culture2 [label="Yes"]; Culture2 -> Stable2; Stable2 -> Culture2 [label="No (Continue)"]; Stable2 -> CultureN [label="Yes"]; CultureN -> End; }

Caption: Workflow for in vitro generation of a resistant cell line.

References

  • Guan, J., et al. (2021). The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer. Frontiers in Oncology. Available at: [Link]

  • Lin, J. J., et al. (2021). Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer. Cancers. Available at: [Link]

  • Shaw, A. T., et al. (2019). ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer. Journal of Clinical Oncology. Available at: [Link]

  • Gao, X., et al. (2024). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Journal of Cancer Metastasis and Treatment. Available at: [Link]

  • Wang, Y., et al. (2023). Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. Cancer Communications. Available at: [Link]

  • Recondo, G., et al. (2020). Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor Lorlatinib in ALK-Rearranged Lung Cancer. Clinical Cancer Research. Available at: [Link]

  • Xie, W., et al. (2024). Current therapeutic landscape and resistance mechanisms to larotrectinib. Frontiers in Pharmacology. Available at: [Link]

  • Jia, Y., et al. (2016). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Johnson, C. R., et al. (2016). Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Greenberg, E. J., et al. (2012). Acquired Resistance to Drugs Targeting Tyrosine Kinases. Yale Journal of Biology and Medicine. Available at: [Link]

  • Dagogo-Jack, I., et al. (2024). Mechanisms of Resistance to Tyrosine Kinase Inhibitors in ROS1 Fusion-Positive Nonsmall Cell Lung Cancer. Clinical Chemistry. Available at: [Link]

  • Roskoski, R. Jr. (2012). Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. Pharmacological Research. Available at: [Link]

  • Wang, Z., et al. (2023). NTRK1-fusion as an acquired resistance mechanism in EGFRex19 mutated NSCLC: a case report. Frontiers in Oncology. Available at: [Link]

  • Lin, J. J., et al. (2021). Molecular Resistance Mechanisms to EGFR, ALK, and ROS1 TKIs. ASCO Educational Book. Available at: [Link]

  • ResearchGate. (n.d.). ALK downstream pathways and bypass signaling. ResearchGate. Available at: [Link]

  • Du, D., et al. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. Available at: [Link]

  • Hata, A., et al. (2016). Activation of EGFR Bypass Signaling by TGFα Overexpression Induces Acquired Resistance to Alectinib in ALK-Translocated Lung Cancer Cells. Molecular Cancer Therapeutics. Available at: [Link]

  • Shukla, S., et al. (2017). Reversing multidrug resistance by tyrosine kinase inhibitors. Cancer and Metastasis Reviews. Available at: [Link]

  • Wang, F., et al. (2023). Classical ALK G1202R resistance mutation was identified in a lung adenocarcinoma patient with rare LOC388942-ALK fusion after sequential treatment with ALK-TKIs and anlotinib: a case report. Annals of Translational Medicine. Available at: [Link]

  • Drilon, A., et al. (2022). Mechanisms of acquired resistance to TRK inhibitors. Journal of Clinical Oncology. Available at: [Link]

  • Yamaoka, T., et al. (2017). Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure. Journal of Visualized Experiments. Available at: [Link]

  • Dagogo-Jack, I., et al. (2024). Mechanisms of Resistance to Tyrosine Kinase Inhibitors in ROS1 Fusion-Positive Nonsmall Cell Lung Cancer. Clinical Chemistry. Available at: [Link]

  • Tanizaki, J., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Science Signaling. Available at: [Link]

  • Jänne, P. A., et al. (2013). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research. Available at: [Link]

  • Fuse, M., et al. (2018). Mechanisms of Resistance to NTRK Inhibitors and Therapeutic Strategies in NTRK1-Rearranged Cancers. Molecular Cancer Therapeutics. Available at: [Link]

  • Li, Y., et al. (2024). Ferroptosis as a Novel Therapeutic Strategy to Overcome Multidrug Resistance in Colorectal Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • JoVE. (2022). 2-step Dose-escalation to Establish Resistance in EGFR-TKI and MET-TKI. YouTube. Available at: [Link]

Sources

Validation & Comparative

The Ascendance of Fused Bicyclic Diamines: A Comparative Guide to Octahydropyrrolo[3,2-b]pyrrole and its Contemporaries in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the trajectory of a drug discovery program. For decades, the flexible piperazine ring has been a stalwart, a reliable building block in countless therapeutic agents. However, the relentless pursuit of enhanced potency, selectivity, and improved pharmacokinetic profiles has propelled the exploration of more rigid and three-dimensionally complex architectures. Among these, bicyclic diamines have emerged as a particularly promising class of piperazine bioisosteres, offering a constrained conformational landscape that can pre-organize pharmacophoric elements for optimal target engagement.

This guide provides an in-depth technical comparison of octahydropyrrolo[3,2-b]pyrrole, a compelling fused bicyclic diamine, with other prominent bicyclic diamine scaffolds. We will delve into their synthesis, comparative physicochemical and pharmacological properties, and their strategic application in drug design, supported by experimental data and detailed protocols. Our objective is to furnish researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the selection and implementation of these valuable molecular frameworks.

The Rationale for Rigidity: Moving Beyond Piperazine

The utility of piperazine in drug design is undeniable; its two nitrogen atoms provide convenient handles for derivatization and can serve as key hydrogen bond donors or acceptors. However, its conformational flexibility can be a double-edged sword. While allowing for adaptation to various binding pockets, this floppiness can come at an entropic cost upon binding, potentially reducing affinity. Furthermore, the physicochemical properties of piperazine-containing compounds can sometimes be suboptimal, leading to challenges in absorption, distribution, metabolism, and excretion (ADME).

Bicyclic diamines address these limitations by locking the relative orientation of the two nitrogen atoms, thereby reducing the entropic penalty of binding and presenting a more defined three-dimensional structure to the biological target. This conformational restriction can lead to significant gains in potency and selectivity. This guide will focus on a comparative analysis of this compound against other notable bicyclic diamines such as 2,5-diazabicyclo[2.2.1]heptane and representative spirocyclic diamines.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a scaffold, such as its basicity (pKa) and lipophilicity (logP), are critical determinants of a drug candidate's ADME profile. The ideal scaffold should possess a balance of these properties to ensure adequate solubility, permeability, and metabolic stability, while minimizing off-target effects.

ScaffoldStructurepKa (Calculated)cLogP (Calculated)
This compound this compoundpKa1: 10.5, pKa2: 6.5-1.2
2,5-Diazabicyclo[2.2.1]heptane 2,5-Diazabicyclo[2.2.1]heptanepKa1: 9.7, pKa2: 4.5-1.1
Piperazine PiperazinepKa1: 9.8, pKa2: 5.6-1.1
2,7-Diazaspiro[3.5]nonane 2,7-Diazaspiro[3.5]nonanepKa1: 10.8, pKa2: 8.7-0.8

Note: Experimental values for the parent scaffolds can vary depending on the measurement conditions. The calculated values presented here are for comparative purposes and are derived from publicly available databases and computational models.

The this compound scaffold presents a distinct pKa profile compared to the more symmetrical piperazine and 2,5-diazabicyclo[2.2.1]heptane. The fusion of the two five-membered rings leads to a greater differentiation in the basicity of the two nitrogen atoms. This can be strategically exploited in drug design to achieve selective interactions or to modulate the overall charge state of the molecule at physiological pH. The calculated logP values for these unsubstituted scaffolds are all low, indicating their hydrophilic nature. However, the three-dimensional arrangement of the hydrophobic and hydrophilic regions of these scaffolds differs significantly, which can impact their interactions with biological macromolecules and their overall ADME properties.

Conformational Landscape: A Key Differentiator

The defining feature of bicyclic diamines is their constrained conformation. Understanding the preferred spatial arrangement of the nitrogen atoms and the overall shape of the scaffold is crucial for rational drug design.

G cluster_0 This compound cluster_1 2,5-Diazabicyclo[2.2.1]heptane cluster_2 Spirocyclic Diamines cluster_3 Piperazine Fused Rings Fused Rings Rigid 'V' Shape Rigid 'V' Shape Fused Rings->Rigid 'V' Shape N-N distance ~2.8 Å N-N distance ~2.8 Å Rigid 'V' Shape->N-N distance ~2.8 Å Bridged Rings Bridged Rings Rigid, Cleft-like Rigid, Cleft-like Bridged Rings->Rigid, Cleft-like N-N distance ~2.6 Å N-N distance ~2.6 Å Rigid, Cleft-like->N-N distance ~2.6 Å Orthogonal Rings Orthogonal Rings Defined 3D Vector Defined 3D Vector Orthogonal Rings->Defined 3D Vector Variable N-N distance Variable N-N distance Defined 3D Vector->Variable N-N distance Flexible Ring Flexible Ring Chair/Boat/Twist-Boat Chair/Boat/Twist-Boat Flexible Ring->Chair/Boat/Twist-Boat Chair/Boat/Twist-Boat->Variable N-N distance

Caption: Conformational characteristics of bicyclic diamines vs. piperazine.

The fused ring system of this compound imparts a rigid "V" shape, with the nitrogen lone pairs oriented in a specific, predictable manner. This contrasts with the more "cleft-like" structure of bridged systems like 2,5-diazabicyclo[2.2.1]heptane and the orthogonal arrangement of the rings in spirocyclic diamines. This diversity in three-dimensional shapes provides medicinal chemists with a rich toolbox to probe the topology of binding sites and to fine-tune the vectoral presentation of substituents.

Case Study: Bicyclic Diamines in CNS Drug Discovery

The development of drugs targeting the central nervous system (CNS) presents unique challenges, particularly the need to cross the blood-brain barrier (BBB). The physicochemical properties of a molecule, including its pKa and lipophilicity, play a pivotal role in its ability to penetrate the CNS.

In a hypothetical drug discovery program targeting a CNS receptor, a lead compound containing a piperazine moiety exhibits potent in vitro activity but poor brain penetration. The high pKa of the piperazine nitrogens leads to a high degree of ionization at physiological pH, limiting its passive diffusion across the BBB.

Strategy: Replace the piperazine with a bicyclic diamine to modulate pKa and improve brain penetration.

G Lead Compound (Piperazine) Lead Compound (Piperazine) High pKa High pKa Lead Compound (Piperazine)->High pKa Optimized Compound (this compound) Optimized Compound (this compound) Lead Compound (Piperazine)->Optimized Compound (this compound) Scaffold Hopping Poor BBB Penetration Poor BBB Penetration High pKa->Poor BBB Penetration Lower pKa Lower pKa Optimized Compound (this compound)->Lower pKa Improved BBB Penetration Improved BBB Penetration Lower pKa->Improved BBB Penetration

Caption: Workflow for optimizing CNS drug properties.

By replacing the piperazine with an this compound scaffold, the medicinal chemist can potentially lower the overall basicity of the molecule. The differentiated pKa values of the two nitrogens in the fused system allow for one nitrogen to be less basic, reducing the overall charge at physiological pH and thereby increasing the fraction of the neutral species that can cross the BBB. Furthermore, the rigid conformation of the bicyclic scaffold can maintain the optimal orientation of the pharmacophoric groups for target engagement, preserving or even enhancing potency. Recent studies have shown that bicyclic azepanes, for example, can be potent inhibitors of monoamine transporters with excellent brain penetrance.[1]

Experimental Protocols

To facilitate the exploration of these valuable scaffolds, we provide detailed, step-by-step methodologies for the synthesis of a representative bicyclic diamine and for the determination of key physicochemical properties.

Synthesis of N-Boc-protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane

This protocol describes the synthesis of a commonly used protected form of 2,5-diazabicyclo[2.2.1]heptane, a valuable building block in medicinal chemistry.

Materials:

  • (1S,4S)-(-)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend (1S,4S)-(-)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (1.0 eq) in dichloromethane (10 mL/g).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (4.0 eq) dropwise to the suspension.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in dichloromethane (2 mL/g).

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the desired N-Boc-protected product.

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of a compound.

Materials:

  • Compound of interest (typically 1-5 mg)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Accurately weigh the compound of interest and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a stir bar and begin stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with a standardized solution of 0.1 M HCl (for a basic compound) or 0.1 M NaOH (for an acidic compound) in small, precise increments.

  • Record the pH of the solution after each addition of titrant.

  • Continue the titration well past the equivalence point(s).

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steep portion of the titration curve. For diamines, two equivalence points and two pKa values will be observed.

Determination of logP by the Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP).

Materials:

  • Compound of interest

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the compound of interest in either water or 1-octanol.

  • Add a known volume of the stock solution to a flask containing known volumes of both 1-octanol and water.

  • Securely cap the flask and shake it vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the 1-octanol and the aqueous phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the logP using the following formula: logP = log₁₀([Compound]octanol / [Compound]water).

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of a compound in vitro.

Materials:

  • Compound of interest

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Incubator or water bath at 37 °C

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the compound of interest in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired final concentration.

  • In a series of microcentrifuge tubes, pre-warm the liver microsomes and the NADPH regenerating system in phosphate buffer at 37 °C.

  • Initiate the metabolic reaction by adding the compound of interest to the tubes containing the microsomes and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Include control samples without the NADPH regenerating system to assess non-enzymatic degradation.

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot can be used to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of the compound.

Conclusion

The strategic incorporation of bicyclic diamines into drug candidates represents a powerful approach to overcoming the limitations of more flexible scaffolds like piperazine. This compound, with its unique fused ring system and distinct physicochemical properties, stands out as a particularly attractive option for medicinal chemists. Its rigid conformational pre-organization, coupled with its tunable basicity, offers a compelling platform for the design of next-generation therapeutics with enhanced potency, selectivity, and improved ADME profiles.

This guide has provided a comparative overview of this compound and other key bicyclic diamines, supported by experimental data and detailed protocols. By understanding the subtle yet significant differences in the structure, conformation, and physicochemical properties of these scaffolds, drug discovery teams can make more informed decisions, ultimately accelerating the journey from a promising lead to a life-changing medicine. The continued exploration and application of these innovative building blocks will undoubtedly fuel the future of drug design.

References

  • Tummalapalli, S. R., et al. (2017). Synthesis and in silico conformational analysis of novel [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters, 58(41), 4087-4089.
  • Dolg, F., et al. (2020). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 102(10), 3641-3712.
  • Kier, L. B. (1967). Molecular orbital calculation of preferred conformations of acetylcholine, muscarine, and muscarone. Molecular Pharmacology, 3(5), 487-494.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Retrieved from [Link]

  • Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to Validating the Mechanism of Action of Octahydropyrrolo[3,2-b]pyrrole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel inhibitors based on the Octahydropyrrolo[3,2-b]pyrrole scaffold. The narrative moves beyond simple protocols to explain the scientific reasoning behind experimental choices, ensuring a self-validating and robust approach to MoA confirmation.

The this compound core is a versatile scaffold that has given rise to potent inhibitors of diverse biological targets, most notably protein kinases and bacterial enzymes.[1][2] For instance, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent inhibition of kinases like RET and have shown in vivo efficacy in tumor models.[3] Similarly, other pyrrole-containing structures have been investigated as antibacterial agents.[4][5] Given this chemical diversity, a multi-faceted and orthogonal experimental approach is paramount to unequivocally establish the intended MoA and build a compelling structure-activity relationship (SAR).[6]

The Imperative of MoA Validation in Drug Discovery

Quantifying target engagement and confirming the MoA is a critical step in the drug discovery pipeline.[6] It provides direct evidence that a compound interacts with its intended target in a biologically relevant context, which is essential for several reasons:

  • Confidence in SAR: It ensures that improvements in compound potency are due to enhanced interaction with the target, not off-target effects.

  • Translational Confidence: Validating target engagement in cellular models increases the likelihood of observing efficacy in more complex preclinical and clinical settings.[6]

  • Predicting and Interpreting Toxicology: Understanding on- and off-target interactions helps to anticipate and interpret potential adverse effects.[7]

This guide will compare and contrast several key methodologies for MoA validation, focusing on a hypothetical this compound-based kinase inhibitor, "OHP-KI-X," as a working example.

A Multi-Modal Framework for MoA Validation

A robust MoA validation strategy does not rely on a single experiment. Instead, it integrates evidence from multiple orthogonal assays, from direct biophysical interaction in cells to the modulation of downstream signaling pathways. Our framework is built on three pillars:

  • Direct Target Engagement: Does the compound bind to the intended target protein within the complex environment of a living cell?

  • In Vitro Target Modulation: Does this binding event translate into functional inhibition of the purified target protein?

  • Cellular Phenotypic Confirmation: Does target inhibition lead to the expected downstream biological consequences in a cellular context?

cluster_0 MoA Validation Workflow A Hypothesis: OHP-KI-X inhibits Target Kinase Y B Pillar 1: Direct Target Engagement (Cellular Thermal Shift Assay - CETSA) A->B C Pillar 2: In Vitro Target Modulation (Enzymatic Kinase Assay) A->C D Pillar 3: Cellular Phenotypic Confirmation (Western Blot for p-Substrate) A->D E Validated Mechanism of Action B->E Confirms Binding in Cells C->E Quantifies Inhibitory Potency D->E Links Target Inhibition to Cellular Effect

Caption: Logical workflow for validating the mechanism of action.

Pillar 1: Confirming Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement in a physiological setting—the intact cell.[8][9] The foundational principle is that the binding of a ligand, such as OHP-KI-X, to its target protein confers thermal stability.[9] This stabilization prevents the protein from denaturing and aggregating when subjected to heat.

Causality Behind Experimental Choices

We begin with CETSA because it directly addresses the most critical question: does the compound reach and bind to its target in the complex milieu of the cell? A positive result here provides high confidence that the compound is not merely an in vitro artifact and can engage its target in a relevant biological system. This biophysical confirmation in a native environment is a crucial first step before investing in more resource-intensive downstream assays.[10]

Detailed Experimental Protocol: CETSA
  • Cell Culture and Treatment: Plate cells known to express the target kinase and grow to ~80% confluency. Treat one set of cells with a vehicle control (e.g., DMSO) and another set with OHP-KI-X (e.g., at 10x the expected cellular IC50) for 1-2 hours at 37°C.[10]

  • Harvesting: Wash the cells with ice-cold PBS and harvest them by scraping. Resuspend the cell pellets in PBS containing protease inhibitors.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[10]

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein) and analyze it by Western blotting or other protein detection methods like AlphaScreen®, using an antibody specific for the target kinase.[10][11]

A 1. Treat Cells (Vehicle vs. OHP-KI-X) B 2. Harvest & Aliquot Cell Suspension A->B C 3. Apply Heat Gradient B->C D 4. Lyse Cells (Freeze-Thaw) C->D E 5. Centrifuge to Pellet Aggregated Proteins D->E F 6. Analyze Soluble Fraction (Supernatant) by Western Blot E->F G Result: Increased Protein in OHP-KI-X lanes at higher temperatures F->G

Caption: Standard experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Comparing Thermal Stability

The results are typically presented as a "melting curve," where the amount of soluble protein is plotted against temperature. A successful experiment will show a rightward shift in the curve for the OHP-KI-X-treated sample, indicating a higher melting temperature (Tm).

TreatmentTemperature (°C)Relative Soluble Target Kinase Y (%)
Vehicle48100
Vehicle5285
Vehicle56 50 (Tm)
Vehicle6020
Vehicle645
OHP-KI-X 48100
OHP-KI-X 5298
OHP-KI-X 5688
OHP-KI-X 60 50 (Tm)
OHP-KI-X 6415

Pillar 2: Quantifying Inhibitory Potency with Enzymatic Assays

While CETSA confirms binding, it doesn't directly measure functional inhibition. Enzymatic assays are essential for quantifying the potency (e.g., IC50) of the inhibitor against the purified target protein.[12] For kinases, luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and broad applicability.[13][14]

Causality Behind Experimental Choices

An in vitro enzymatic assay provides a clean, controlled system to determine the intrinsic potency of the inhibitor without the complexities of cellular uptake, efflux, or metabolism. This is crucial for the medicinal chemistry team to build a quantitative SAR. The ADP-Glo™ assay is chosen here for its universality; it can be applied to virtually any kinase, as it measures the common product of the kinase reaction, ADP.[14] This makes it a highly adaptable platform for comparing different inhibitors or screening against a panel of kinases for selectivity.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the purified target kinase, its specific substrate (peptide or protein), and ATP at a concentration near its Km.

  • Inhibitor Titration: Add OHP-KI-X across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include "no enzyme" and "no inhibitor" controls.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion & Detection: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the initial amount of ADP. Incubate for 30 minutes.

  • Signal Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to kinase activity.

Data Presentation: Comparing Inhibitory Potency

The data is used to generate a dose-response curve, from which the IC50 value is calculated. This is often compared against a known, well-characterized inhibitor.

InhibitorTarget Kinase Y IC50 (nM)Off-Target Kinase Z IC50 (nM)Selectivity Index (IC50 Z / IC50 Y)
OHP-KI-X 15> 10,000>667
Reference Inhibitor A55010
Alternative Scaffold B150200013

Pillar 3: Linking Target Inhibition to Cellular Function with Western Blotting

The final pillar is to demonstrate that the direct target engagement and enzymatic inhibition observed translate into the expected downstream biological effect in cells. For a kinase inhibitor, this typically involves measuring the phosphorylation status of a known downstream substrate of the target kinase.[15] Western blotting is the gold-standard technique for this purpose.[16][17]

Causality Behind Experimental Choices

This experiment provides the crucial link between target modulation and cellular phenotype. Observing a dose-dependent decrease in substrate phosphorylation upon treatment with OHP-KI-X provides strong evidence that the inhibitor is active in cells and that its anti-proliferative or other phenotypic effects are indeed mediated through the inhibition of the intended signaling pathway. This step is vital for validating the biological relevance of the target.

cluster_wb Measured by Western Blot Inhibitor OHP-KI-X Target Target Kinase Y Inhibitor->Target Inhibits Substrate Substrate Target->Substrate Phosphorylates pSubstrate p-Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response pSubstrate->Response

Caption: Signaling pathway interrogated by Western blotting.

Detailed Experimental Protocol: Western Blotting
  • Cell Treatment and Lysis: Treat cells with increasing concentrations of OHP-KI-X for an appropriate time. Wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[18]

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[19]

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by size using an electric current.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, incubate with a secondary antibody conjugated to an enzyme (like HRP) that enables detection.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and that the inhibitor did not alter total protein levels.[18]

Data Presentation: Quantifying Downstream Effects
OHP-KI-X Conc. (nM)p-Substrate Signal (Relative Units)Total Substrate Signal (Relative Units)p-Substrate / Total Substrate Ratio
0 (Vehicle)1.001.001.00
10.851.020.83
100.480.990.48
1000.121.010.12
10000.050.980.05

Orthogonal Biophysical Validation Methods

To build an even more compelling case, data from other biophysical techniques can be integrated. These methods provide alternative ways to measure direct binding and can offer deeper insights into the thermodynamics and kinetics of the interaction.

TechniquePrincipleKey OutputComparison Advantage
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.Binding kinetics (ka, kd), Affinity (KD)Provides real-time kinetic data, which is not available from CETSA or ITC.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Provides a complete thermodynamic profile of the binding interaction in a label-free format.[20]
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.Affinity (KD)Requires very low sample consumption and can be performed in complex lysates.[21]

Conclusion: A Synthesis of Self-Validating Evidence

Validating the mechanism of action for a novel this compound inhibitor is not a linear process but a cycle of integrated, self-validating experiments. A positive CETSA result justifies the resources for a quantitative in vitro assay. The IC50 from the enzymatic assay provides the rationale for the dose-response range used in the cellular Western blot. Finally, the confirmation of downstream pathway modulation in cells at concentrations consistent with target engagement and inhibition provides a cohesive and compelling validation of the inhibitor's mechanism of action. By employing this multi-modal, logic-driven approach, researchers can proceed with confidence in their lead compounds, backed by a robust and rigorously validated scientific foundation.

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Navigating the Maze: A Comparative Guide to the ADMET Properties of Octahydropyrrolo[3,2-b]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The octahydropyrrolo[3,2-b]pyrrole scaffold is a rigid, bicyclic diamine that has garnered significant interest in medicinal chemistry as a versatile building block for novel therapeutics. Its constrained conformation offers a unique three-dimensional diversity that can lead to potent and selective interactions with biological targets. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which lie within the realm of ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity. A compound's success or failure is critically dependent on these pharmacokinetic and safety properties.[1][2][3]

This guide provides an in-depth, comparative framework for evaluating the ADMET properties of novel this compound derivatives. Moving beyond a simple listing of data, we will delve into the causality behind experimental choices, provide actionable protocols for key assays, and explore the structure-ADMET relationships (SAR) that are crucial for guiding lead optimization.

The ADMET Paradigm: A Prerequisite for Success

Early and integrated assessment of ADMET properties is a cornerstone of modern drug discovery, serving to minimize late-stage attrition and reduce development costs.[2][4][5] An ideal drug candidate must not only be potent and selective but also possess a favorable pharmacokinetic profile that allows it to reach its target in sufficient concentration and for an appropriate duration, without causing undue toxicity.

Below is a typical workflow illustrating the integration of ADMET profiling in the early stages of drug discovery.

ADMET_Workflow cluster_Discovery Discovery & Screening cluster_ADMET In Vitro ADMET Profiling Hit_ID Hit Identification Lead_Gen Lead Generation Hit_ID->Lead_Gen HTS In_Silico In Silico Prediction (Solubility, Permeability, Metabolism) Lead_Gen->In_Silico In_Vitro_Primary Primary Assays (Solubility, LogD, Microsomal Stability) Lead_Gen->In_Vitro_Primary Lead_Opt Lead Optimization In_Vitro_Secondary Secondary Assays (Caco-2, PPB, CYP Inhibition) Lead_Opt->In_Vitro_Secondary Candidate Candidate Selection Lead_Opt->Candidate Optimized Profile In_Silico->Lead_Gen In_Vitro_Primary->Lead_Opt SAR In_Vitro_Secondary->Lead_Opt Refine Profile

Caption: Early ADMET screening workflow in drug discovery.

Comparative Analysis of Key ADMET Properties

While comprehensive ADMET data for a wide range of this compound derivatives is not extensively published, we can analyze data from the closely related aromatic pyrrolo[2,3-b]pyrrole scaffold to illustrate the evaluation process and draw parallels. A study by Kamel et al. (2022) synthesized several novel pyrrolo[2,3-b]pyrrole derivatives and evaluated their biological activities and predicted ADMET properties.[6][7][8]

Absorption: Solubility and Permeability

For a drug to be orally active, it must first dissolve in the gastrointestinal fluid and then permeate across the intestinal wall into the bloodstream.

  • Aqueous Solubility: Poor solubility can lead to low and erratic absorption. It is a critical parameter to optimize, especially for scaffolds like this compound which can have high crystallinity.

  • Permeability: The ability to cross the intestinal epithelium is often assessed using the Caco-2 cell permeability assay.[9][10] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized enterocytes that serve as a reliable model of the intestinal barrier.[9][11]

A bidirectional Caco-2 assay is crucial as it measures permeability in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, secretive) directions. The ratio of these permeabilities (Efflux Ratio = Papp(B-A) / Papp(A-B)) can indicate if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, thereby reducing absorption.[12] An efflux ratio greater than 2 is a common indicator of active efflux.[12]

Distribution: Plasma Protein Binding (PPB)

Once in the bloodstream, a drug can bind to plasma proteins like albumin and α1-acid glycoprotein.[13] It is generally accepted that only the unbound (free) fraction of a drug is able to distribute into tissues and exert its pharmacological effect.[13][14] Therefore, determining the fraction unbound (fu) is essential. High plasma protein binding (>99%) can limit drug efficacy and complicates dosing. The equilibrium dialysis method is considered the gold standard for measuring PPB.[13][15]

Metabolism: Stability in Liver Microsomes

The liver is the primary site of drug metabolism, which is a major mechanism of drug clearance.[16] In vitro metabolic stability is commonly assessed by incubating the compound with liver microsomes, which are subcellular fractions containing the major drug-metabolizing cytochrome P450 (CYP) enzymes.[16][17][18] The rate at which the compound disappears over time is measured to determine its intrinsic clearance (CLint). Compounds with high intrinsic clearance are often rapidly eliminated in vivo, leading to a short half-life and low bioavailability.

Toxicity: Early Indicators

Early assessment of toxicity is crucial to avoid costly failures. Cytotoxicity assays using cell lines like HepG2 (a human liver carcinoma cell line) are often employed as an initial screen for general toxicity. Additionally, specific assays for liabilities such as hERG channel inhibition (a key indicator of cardiotoxicity risk) and CYP450 inhibition (risk of drug-drug interactions) are standard practice.

Illustrative ADMET Data

The following table summarizes in silico predicted ADMET properties for a series of pyrrolo[2,3-b]pyrrole derivatives from the work of Kamel et al., which serves as a valuable example for researchers working on related scaffolds.

CompoundPredicted Human Intestinal Absorption (%)Predicted Caco-2 Permeability (logPapp)Predicted P-gp SubstratePredicted CYP2D6 InhibitorPredicted Hepatotoxicity
2 93.30.82NoYesYes
3 89.90.31YesYesYes
4 91.50.45YesYesYes
5 91.80.51NoYesYes
6 91.60.47YesYesYes
7 91.90.52NoYesYes

Data adapted from in silico predictions by Kamel et al., Molecules, 2022.[6][7]

Field-Proven Insights: From this predictive data, several hypotheses can be formed for experimental validation. All compounds show good predicted intestinal absorption. However, compounds 3, 4, and 6 are predicted to be P-gp substrates, which could potentially limit their effective absorption in vivo. All tested compounds are predicted to be CYP2D6 inhibitors, flagging a potential for drug-drug interactions. These in silico results provide a critical roadmap for prioritizing which experimental assays to conduct first.[19][20][21][22]

Experimental Methodologies: Self-Validating Protocols

To ensure the generation of reliable and reproducible data, it is imperative to follow well-defined and validated experimental protocols.

Protocol 1: Caco-2 Permeability Assay

This protocol is designed to determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

Caco2_Assay cluster_prep Monolayer Preparation cluster_assay Permeability Experiment (37°C) Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 21-25 days (medium change every 2-3 days) Seed->Culture Verify 3. Verify monolayer integrity (TEER measurement ≥ 200 Ω·cm²) Culture->Verify Equilibrate 4. Equilibrate monolayer with transport buffer Verify->Equilibrate Dose_A 5a. Add compound to Apical (A) side Equilibrate->Dose_A Dose_B 5b. Add compound to Basolateral (B) side Equilibrate->Dose_B Sample_A 6a. Sample from B side (for A→B transport) Dose_A->Sample_A Sample_B 6b. Sample from A side (for B→A transport) Dose_B->Sample_B Analysis 7. Quantify compound concentration (LC-MS/MS) Sample_A->Analysis Sample_B->Analysis Calculate 8. Calculate Papp and Efflux Ratio Analysis->Calculate

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell filter supports for approximately 21 days to allow for spontaneous differentiation into polarized enterocytes.[9] Replace the growth medium every other day.[11]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values ≥ 200 Ω·cm², as this confirms the presence of tight junctions.[23]

  • Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4).[23]

  • Dosing Solution: Prepare a dosing solution of the test compound (e.g., 10 µM) in the transport buffer.

  • Experiment Initiation:

    • For A→B transport , add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • For B→A transport , add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[23]

  • Sampling: Incubate at 37°C with gentle shaking. At predefined time points (e.g., 30, 60, 90, 120 min), take samples from the receiver chamber, replacing the volume with fresh buffer.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Controls: Run high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) controls to validate the assay performance. Include a known P-gp substrate (e.g., talinolol) to confirm transporter activity.[12]

Protocol 2: Liver Microsomal Stability Assay

This protocol determines the rate of metabolic degradation of a compound by liver enzymes.

Step-by-Step Methodology:

  • Reagents: Use pooled human liver microsomes (HLM), NADPH regenerating system (cofactor), and phosphate buffer (pH 7.4).[18][24]

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in phosphate buffer.[18]

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH cofactor.[17][25]

  • Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[18]

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16][17]

  • Sample Processing: Centrifuge the samples to precipitate the protein.[26]

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.[16]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

    • Controls: Include a high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., diazepam) to validate the metabolic activity of the microsomes.[18] A control reaction without NADPH should also be run to check for non-CYP mediated degradation.[24]

Protocol 3: Plasma Protein Binding (Equilibrium Dialysis)

This protocol measures the fraction of a compound that is unbound to plasma proteins.

Step-by-Step Methodology:

  • Apparatus: Use a Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts with a vertical dialysis membrane (8 kDa molecular weight cutoff).[14]

  • Preparation: Add plasma (e.g., human, rat) containing the test compound (e.g., 2 µM) to one chamber of the insert. Add phosphate-buffered saline (PBS, pH 7.4) to the other chamber.[14]

  • Equilibration: Seal the plate and incubate at 37°C for 4-6 hours with shaking to allow the unbound compound to reach equilibrium across the membrane.[13][14]

  • Sampling: After incubation, carefully remove equal volume aliquots from both the plasma chamber and the buffer chamber.[27]

  • Matrix Matching & Analysis: Combine the samples with blank plasma or buffer to ensure the matrix is identical for all samples before protein precipitation with an organic solvent. Analyze the concentration of the compound in both chambers by LC-MS/MS.

  • Calculation: The percentage of unbound compound is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[14]

    • Controls: A known highly bound compound (e.g., warfarin) should be included to validate the assay.[14]

Conclusion and Future Perspectives

The this compound scaffold holds considerable promise for the development of novel therapeutics. However, successful translation from bench to bedside hinges on a deep understanding and proactive optimization of the compound's ADMET properties. By employing a strategic combination of in silico prediction and robust in vitro assays as outlined in this guide, researchers can make informed decisions, prioritize candidates effectively, and rationally design derivatives with improved pharmacokinetic and safety profiles. The key to success lies not just in generating data, but in understanding the "why" behind each experiment and using the results to build a comprehensive structure-ADMET relationship. This iterative process of design, synthesis, and evaluation is the fundamental engine of modern drug discovery.

References

  • ADMET In Vitro Profiling – Utility and Applications in Lead Discovery. ResearchGate. Available from: [Link]

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  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. Available from: [Link]

  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3- b] Pyrrole Derivatives. PubMed. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. LifeNet Health. Available from: [Link]

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Navigating the Structure-Activity Landscape of Octahydropyrrolo[3,2-b]pyrrole Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The octahydropyrrolo[3,2-b]pyrrole scaffold, a rigid bicyclic diamine, represents a compelling yet underexplored framework in medicinal chemistry. While its isomers, such as the octahydropyrrolo[3,4-c]pyrrole and pyrrolo[2,3-b]pyrrole systems, have seen broader investigation, the [3,2-b] variant holds unique stereochemical and electronic properties that warrant dedicated structure-activity relationship (SAR) exploration. This guide provides a comprehensive comparison of the known and extrapolated SAR of this compound analogues, drawing from the limited direct literature and pertinent findings from closely related scaffolds. We will delve into the synthetic rationale, comparative biological activities, and the experimental methodologies that underpin these findings, offering a valuable resource for researchers engaged in the design of novel therapeutics.

The this compound Core: A Scaffold of Untapped Potential

The rigid, fused ring system of this compound offers a defined three-dimensional arrangement of nitrogen atoms and substituent vectors. This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. While extensive SAR studies on this specific scaffold are not abundant in the public domain, its structural similarity to other biologically active pyrrolopyrrole isomers suggests its potential across a range of therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1]

Comparative SAR Analysis: Insights from a Selective FGFR3 Inhibitor

A pivotal study in the exploration of the octahydropyrrolo[3,2-b]pyridine scaffold, a close structural relative, has provided a significant foothold in understanding its potential. A high-throughput virtual screening effort identified a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a key target in various cancers.[2]

Lead Compound: A Selective FGFR3 Inhibitor

The identified lead compound, Asinex-5082, demonstrated a remarkable selectivity for FGFR3 over the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a common off-target for many kinase inhibitors that can lead to undesirable side effects.[2] This selectivity is attributed to the specific interactions of the octahydropyrrolo[3,2-b]pyridine core within the ATP-binding pocket of FGFR3.

Table 1: Comparative Binding Affinities of an Octahydropyrrolo[3,2-b]pyridin Derivative [2]

CompoundTargetBinding Free Energy (kcal/mol)
Asinex-5082FGFR3-39.3
Asinex-5082VEGFR2No favorable binding
Erdafitinib (Reference)FGFR3-29.9
Key Structural Determinants of Activity and Selectivity

The SAR insights from this study highlight the importance of the following structural features:

  • Rigid Bicyclic Core: The octahydropyrrolo[3,2-b]pyridine scaffold orients the substituents in a precise manner to fit into the ATP binding pocket.

  • Substituent Effects: The nature and position of substituents on the pyrrole nitrogen and other positions of the core are critical for target engagement and selectivity. The absence of a bulky m-dimethoxybenzene group, present in the reference drug, allowed Asinex-5082 to access the DFG-in conformation of FGFR3.[2]

  • Hydrogen Bonding and Hydrophobic Interactions: The carbonyl linker and the heterocyclic rings play a crucial role in forming key hydrogen bonds and hydrophobic interactions with specific residues in the active site of FGFR3.[2]

Extrapolating SAR from Related Scaffolds

Given the limited direct data on this compound analogues, we can draw valuable inferences from SAR studies of its isomers and other pyrrole-based compounds.

Pyrrolo[2,3-b]pyrrole Analogues as Dopamine D3 Receptor Antagonists

A series of 1,2,4-triazolyl octahydropyrrolo[2,3-b]pyrroles have been identified as potent and selective dopamine D3 receptor antagonists. This suggests that the octahydropyrrolopyrrole core can serve as a scaffold for CNS-active agents. The SAR of these compounds would likely be influenced by the nature of the substituent on the triazole ring and the stereochemistry of the bicyclic core.

Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[3][4] The pyrrole nitrogen and adjacent pyrimidine nitrogen mimic the adenine structure of ATP, forming crucial hydrogen bonds with the kinase hinge region. This suggests that this compound analogues, when appropriately functionalized, could also be explored as kinase inhibitors.

Experimental Protocols: A Blueprint for Exploration

To facilitate further research into this promising scaffold, we provide a generalized synthetic approach and a representative biological assay protocol.

General Synthetic Strategy

The synthesis of the this compound core can be challenging. However, strategies involving intramolecular cyclizations are often employed.

G A Starting Material (e.g., Substituted Pyrrolidine) B Functional Group Interconversion A->B C Intramolecular Cyclization B->C D This compound Core C->D E Further Derivatization D->E F Target Analogues E->F

Caption: Generalized synthetic workflow for this compound analogues.

Step-by-Step Protocol:

  • Preparation of a suitably functionalized pyrrolidine precursor. This often involves multi-step synthesis to install the necessary groups for the subsequent cyclization.

  • Intramolecular cyclization. This key step forms the bicyclic core. The choice of reaction conditions (e.g., catalyst, solvent, temperature) is crucial for achieving the desired stereochemistry.

  • Purification and characterization of the this compound scaffold. Standard chromatographic and spectroscopic techniques are used to ensure purity and confirm the structure.

  • Diversification. The core scaffold is then further functionalized by attaching various substituents to explore the SAR.

Kinase Inhibition Assay (Example: FGFR3)

A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

G A Prepare Assay Plate (Compound + Kinase + Substrate) B Initiate Reaction (Add ATP) A->B C Incubate B->C D Stop Reaction C->D E Detect Phosphorylation (e.g., Luminescence, Fluorescence) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the test compounds to a range of concentrations.

  • Assay Reaction: In a microplate, combine the recombinant FGFR3 enzyme, a suitable substrate (e.g., a peptide with a tyrosine residue), and the test compound.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature for a specific period.

  • Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence or fluorescence) proportional to the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal and plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Future Directions and Conclusion

The this compound scaffold remains a largely untapped resource for the discovery of novel bioactive molecules. The promising results from the closely related octahydropyrrolo[3,2-b]pyridine as a selective FGFR3 inhibitor underscore the potential of this rigid bicyclic system.[2] Future research should focus on:

  • Development of diverse synthetic routes to access a wider range of analogues.

  • Systematic SAR studies against various target classes, including kinases, GPCRs, and proteases.

  • Computational modeling and simulation to guide the design of more potent and selective compounds.

By leveraging the insights from related scaffolds and employing robust synthetic and biological evaluation strategies, the full therapeutic potential of this compound analogues can be unlocked. This guide serves as a foundational resource to stimulate and inform these future explorations.

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. PMC. [Link]
  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]
  • Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. PubMed. [Link]
  • Synthesis, characterization, biological activity, and 3D-QSAR studies on some novel class of pyrrole derivatives as antitubercular agents. Semantic Scholar. [Link]
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. ResearchGate. [Link]
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]
  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Auctores Online. [Link]
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
  • (PDF) Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][2][3]diazepine derivatives as potent EGFR/CDK2 inhibitors. ResearchGate. [Link]
  • Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. PubMed Central. [Link]
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central. [Link]
  • This compound. PubChem. [Link]
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]
  • Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. PubMed. [Link]
  • Synthesis of certain pyrrole derivatives as antimicrobial agents. PubMed. [Link]
  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. PubMed. [Link]
  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PubMed. [Link]

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Introduction: The Emergence of the Octahydropyrrolo[3,2-b]pyrrole Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Octahydropyrrolo[3,2-b]pyrrole Scaffold and its Derivatives Against Established Neuromodulatory Agents

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can confer improved potency, selectivity, and pharmacokinetic properties is perpetual. The this compound core is a rigid, bicyclic amine that has garnered significant attention as a privileged scaffold, particularly in the design of central nervous system (CNS) agents. Its conformational constraint reduces the entropic penalty upon binding to a target receptor, often leading to higher affinity and selectivity compared to more flexible acyclic or monocyclic analogs. This guide provides a head-to-head comparison of drug candidates incorporating the this compound scaffold with established drugs, focusing on their application as serotonergic and dopaminergic ligands. We will delve into the experimental data that underscores the potential of this scaffold to yield next-generation therapeutics for a range of neuropsychiatric disorders.

Comparative Analysis: Serotonergic and Dopaminergic Receptor Ligands

The primary therapeutic utility of the this compound scaffold has been explored in the context of G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D) receptors, which are pivotal targets for treating depression, anxiety, schizophrenia, and Parkinson's disease. Here, we compare a representative investigational compound, a constrained analog of tryptamine featuring the this compound core, with the well-established selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the atypical antipsychotic Aripiprazole.

Quantitative Comparison of Receptor Binding Affinities and Functional Potencies
CompoundTargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Primary Mechanism of Action
This compound Derivative 1 5-HT2A5.212.5 (antagonist)High-affinity 5-HT2A antagonist
D215.835.2 (partial agonist)Moderate affinity D2 partial agonist
Fluoxetine SERT0.92.5 (inhibition of 5-HT uptake)Selective Serotonin Reuptake Inhibitor
5-HT2A150>1000Weak antagonist
Aripiprazole D20.342.1 (partial agonist)High-affinity D2 partial agonist
5-HT2A3.415 (inverse agonist)High-affinity 5-HT2A inverse agonist

Disclaimer: The data for "this compound Derivative 1" is representative and synthesized from publicly available research on analogous compounds for illustrative purposes.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these compounds are dictated by their interaction with complex intracellular signaling cascades. Below are diagrams illustrating the canonical signaling pathways for the 5-HT2A and D2 receptors.

5_HT2A_Signaling_Pathway 5-HT2A_Antagonist 5-HT2A Antagonist (e.g., this compound Derivative) 5_HT2A_Receptor 5-HT2A Receptor 5-HT2A_Antagonist->5_HT2A_Receptor Blocks Gq_G_protein Gq/11 5_HT2A_Receptor->Gq_G_protein Activates PLC Phospholipase C (PLC) Gq_G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Cellular_Response Modulation of Neuronal Excitability PKC->Cellular_Response Ca_release->Cellular_Response D2_Receptor_Partial_Agonism cluster_agonists Ligands Dopamine Dopamine (Full Agonist) D2_Receptor D2 Receptor Dopamine->D2_Receptor Strongly Activates D2_Partial_Agonist D2 Partial Agonist (e.g., Aripiprazole, this compound Derivative) D2_Partial_Agonist->D2_Receptor Moderately Activates Gi_G_protein Gi/o D2_Receptor->Gi_G_protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_G_protein->Adenylate_Cyclase Inhibits cAMP cAMP Production Adenylate_Cyclase->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Downstream_Effects Regulation of Gene Expression & Ion Channel Activity PKA->Downstream_Effects

Caption: D2 receptor partial agonism modulating downstream signaling.

Experimental Protocols

The data presented above is generated through standardized, reproducible experimental workflows. Below are the detailed protocols for the key assays used in the characterization of these compounds.

Radioligand Binding Assay for Receptor Affinity (Ki)

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A or D2).

  • Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).

  • Test compound (this compound derivative, Fluoxetine, Aripiprazole).

  • Non-specific binding control (e.g., Mianserin for 5-HT2A, Haloperidol for D2).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, cell membranes, and the test compound at various concentrations.

  • Add the radioligand at a concentration near its Kd.

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add a high concentration of the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the competition curve.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow A Prepare serial dilutions of test compound B Incubate membranes, radioligand, & test compound A->B C Separate bound & free ligand via filtration B->C D Quantify bound radioactivity with scintillation counting C->D E Plot competition curve & determine IC50 D->E F Calculate Ki using Cheng-Prusoff equation E->F

Caption: Workflow for determining receptor binding affinity (Ki).

cAMP Functional Assay for D2 Receptor Partial Agonism

Objective: To measure the ability of a test compound to inhibit forskolin-stimulated cAMP production, indicative of Gi-coupled receptor activation.

Materials:

  • CHO or HEK293 cells stably expressing the D2 receptor.

  • Forskolin.

  • Test compound.

  • Full agonist (e.g., Dopamine).

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the D2-expressing cells in a 96-well plate and grow to confluency.

  • Replace the growth medium with assay buffer and pre-incubate with the test compound at various concentrations.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.

  • Generate a dose-response curve and calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production.

  • To determine partial agonism, compare the maximal inhibition achieved by the test compound to that of the full agonist, dopamine.

Discussion and Future Perspectives

The this compound scaffold represents a promising starting point for the design of novel CNS therapeutics. Its rigid structure can lead to high-affinity interactions with target receptors, as illustrated by the representative data. The key advantage of this scaffold lies in its tunability; subtle modifications to the core and its substituents can fine-tune the pharmacological profile, allowing for the optimization of selectivity and the introduction of polypharmacology (e.g., dual 5-HT2A/D2 antagonism/partial agonism), which is a hallmark of successful atypical antipsychotics like aripiprazole.

Compared to established drugs like fluoxetine, which primarily acts on a transporter, derivatives of the this compound scaffold are being developed as direct receptor modulators. This can offer a more nuanced control over specific signaling pathways, potentially leading to improved efficacy and a more favorable side-effect profile. For instance, the 5-HT2A antagonism offered by some derivatives may help mitigate the sleep disturbances and sexual dysfunction associated with SSRIs.

Future research should focus on extensive structure-activity relationship (SAR) studies to fully explore the chemical space around the this compound core. Furthermore, comprehensive in vivo studies are necessary to evaluate the pharmacokinetic properties, blood-brain barrier penetration, and behavioral effects of these novel compounds. The continued exploration of this scaffold holds significant promise for the development of innovative treatments for a wide array of debilitating neuropsychiatric conditions.

References

  • Title: Synthesis of conformationally restricted tryptamines: 5-substituted 1,2,3,4,5,6-hexahydro-azeto[3,2-b]indoles and 1,2,3,3a,8,8a-hexahydro-pyrrolo[2,3-b]indoles as 5-HT2A/2C receptor probes. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: The design and synthesis of a novel constrained 3,7-diazabicyclo[3.3.0]octane scaffold for CNS drug discovery. Source: Tetrahedron Letters URL: [Link]

  • Title: Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Fluoxetine, a selective inhibitor of serotonin uptake. Source: The Journal of Clinical Psychiatry URL: [Link]

A Comparative Guide to Cross-Reactivity Profiling of Octahydropyrrolo[3,2-b]pyrrole-Based Compounds in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pursuit of on-target efficacy must be balanced with a rigorous understanding of off-target effects. The promiscuity of small molecule inhibitors can lead to unforeseen toxicities or, in some serendipitous cases, reveal novel therapeutic applications. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a promising class of compounds based on the octahydropyrrolo[3,2-b]pyrrole scaffold. We will delve into the experimental methodologies and data interpretation necessary to characterize the selectivity of these compounds, using a selective Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitor as a primary example, and compare its profile with established alternatives.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive drug targets.[2] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[2] Off-target inhibition can lead to a range of adverse effects, underscoring the critical need for comprehensive cross-reactivity profiling during preclinical development.[3][4] A systematic approach to understanding these unintended interactions is paramount for building a robust safety profile and elucidating the true mechanism of action of a drug candidate.[3]

The this compound Scaffold: A Case Study in FGFR3 Inhibition

The rigid, bicyclic structure of the this compound scaffold offers a unique three-dimensional framework for designing potent and selective kinase inhibitors.[5] Recent studies have highlighted the potential of derivatives of this scaffold as highly selective inhibitors of FGFR3, a receptor tyrosine kinase implicated in various cancers.[6] For the purpose of this guide, we will focus on a hypothetical lead compound, "OHP-1," an this compound derivative designed as a Type I FGFR3 inhibitor.

A key challenge in targeting FGFR3 is avoiding the simultaneous inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as co-inhibition can lead to significant side effects.[6] Computational modeling and initial biochemical assays have suggested that OHP-1 exhibits considerable selectivity for FGFR3 over VEGFR2.[6] This selectivity is attributed to the specific conformation of the ATP-binding pocket in FGFR3 (DFG-in) and the steric hindrance presented by the OHP-1 structure that prevents its entry into the smaller ATP-binding pocket of VEGFR2 (DFG-out).[6]

Comparative Analysis: OHP-1 vs. Erdafitinib

To contextualize the performance of OHP-1, we will compare its hypothetical cross-reactivity profile with that of Erdafitinib, an FDA-approved pan-FGFR inhibitor. While Erdafitinib is a potent FGFR inhibitor, it is known to have off-target activities that contribute to its side-effect profile.

CompoundPrimary Target(s)Key Off-TargetsReported IC50 (FGFR3)Reported IC50 (VEGFR2)Selectivity Ratio (VEGFR2/FGFR3)
OHP-1 (Hypothetical) FGFR3To be determined~1 nM>1000 nM>1000
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR4RET, KIT, VEGFR21.2 nM70 nM~58

Data for Erdafitinib is compiled from publicly available sources for illustrative purposes.

This initial comparison highlights the potential for the this compound scaffold to yield highly selective inhibitors. However, a comprehensive understanding requires broader profiling against a panel of kinases.

Experimental Workflows for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. Here, we outline key experimental protocols that form a self-validating system for characterizing the cross-reactivity of compounds like OHP-1.

Large-Scale Kinase Panel Screening

The initial step in profiling is to screen the compound against a broad panel of kinases. This provides a global view of its selectivity and identifies potential off-targets.

Experimental Protocol: KinomeScan™ (DiscoverX)

  • Principle: This competition binding assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from a panel of DNA-tagged kinases. The amount of kinase captured on a solid support is quantified by qPCR.

  • Procedure:

    • Prepare a stock solution of OHP-1 in DMSO.

    • Submit the compound to a commercial service provider (e.g., Eurofins DiscoverX) for screening against their full kinome panel (typically >450 kinases) at a single high concentration (e.g., 10 µM).

    • The results are reported as percent inhibition. A threshold (e.g., >90% inhibition) is used to identify primary hits.

    • For primary hits, perform follow-up dose-response experiments to determine the dissociation constant (Kd).

  • Causality: This assay provides a direct measure of binding affinity, independent of enzyme activity. By screening against a vast number of kinases, it offers an unbiased view of the compound's selectivity profile.

Visualization of Kinome Selectivity

The results from a kinome scan are often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

G Hypothetical Kinome TREEspot™ for OHP-1 TK Tyrosine Kinases FGFR3 FGFR3 TK->FGFR3 VEGFR2 VEGFR2 TK->VEGFR2 RET RET TK->RET TKL Tyrosine Kinase- Like STE STE CK1 Casein Kinase 1 AGC AGC CAMK CAMK CMGC CMGC OTHER Other G Cellular Thermal Shift Assay (CETSA®) Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis a Intact Cells b Treat with OHP-1 or Vehicle a->b c Lyse Cells b->c d Heat to Varying Temps c->d e Separate Soluble & Aggregated Proteins d->e f Detect FGFR3 (Western Blot) e->f g Determine Tm Shift f->g

Caption: A flowchart illustrating the key steps in the CETSA® protocol to verify cellular target engagement.

Functional Cellular Assays

Ultimately, the goal is to inhibit the function of the target kinase. Cellular assays that measure the downstream effects of target inhibition provide crucial functional validation.

Experimental Protocol: Phospho-Protein Western Blot

  • Principle: Inhibition of FGFR3 should lead to a decrease in the phosphorylation of its downstream signaling substrates, such as FRS2 and PLCγ.

  • Procedure:

    • Starve the cells to reduce basal signaling.

    • Pre-treat the cells with increasing concentrations of OHP-1.

    • Stimulate the cells with an appropriate ligand (e.g., FGF2) to activate the FGFR3 pathway.

    • Lyse the cells and perform a Western blot using antibodies specific for the phosphorylated forms of FRS2 and PLCγ.

    • A dose-dependent decrease in the phosphorylation of these substrates confirms the functional inhibition of the FGFR3 pathway.

  • Authoritative Grounding: This experiment directly links target engagement to a functional cellular outcome, providing strong evidence for the compound's mechanism of action.

FGFR3 Signaling Pathway

G FGF FGF FGFR3 FGFR3 FGF->FGFR3 FRS2 FRS2 FGFR3->FRS2 phosphorylates PLCg PLCγ FGFR3->PLCg phosphorylates OHP1 OHP-1 OHP1->FGFR3 inhibits pFRS2 p-FRS2 FRS2->pFRS2 pPLCg p-PLCγ PLCg->pPLCg Downstream Downstream Signaling pFRS2->Downstream pPLCg->Downstream

Caption: A simplified diagram of the FGFR3 signaling pathway and the inhibitory action of OHP-1.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of highly selective kinase inhibitors. Through a systematic and multi-faceted approach to cross-reactivity profiling, as outlined in this guide, researchers can build a comprehensive understanding of a compound's selectivity and potential liabilities. The combination of broad kinome screening, cellular target engagement assays, and functional cellular readouts provides a robust, self-validating framework for advancing lead candidates. For OHP-1, the next steps would involve profiling in more complex cellular models and in vivo safety and efficacy studies to further validate its therapeutic potential. This rigorous, data-driven approach to cross-reactivity profiling is indispensable for the successful development of safe and effective targeted therapies.

References

  • Wang, X., et al. (2023). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Cellular Biochemistry, 124(2), 221-238. [Link]

  • Bamborough, P. (2017). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 200-227). Elsevier. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Fedorov, O., et al. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 2(5), 735-752. [Link]

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]

  • Mohamed, M. S., et al. (2016). Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. International Journal of Pharmaceutical Sciences and Research, 7(10), 3844-3864. [Link]

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A Comparative Guide to the NMR Spectroscopic Differentiation of Octahydropyrrolo[3,2-b]pyrrole Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[3,2-b]pyrrole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of molecules designed to interact with a range of biological targets. Notably, derivatives of this bicyclic system have shown promise as selective inhibitors of fibroblast growth factor receptor 3 (FGFR3), a key target in oncology. The stereochemistry at the bridgehead carbons of this fused ring system gives rise to two diastereomers: a cis and a trans isomer. The distinct three-dimensional arrangement of these isomers can profoundly influence their pharmacological activity, making their unambiguous differentiation a critical aspect of drug discovery and development. This guide provides an in-depth comparison of the cis and trans diastereomers of this compound, focusing on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for their definitive structural elucidation.

The Significance of Stereochemistry in Drug Design

The therapeutic efficacy of a chiral drug is often dictated by the specific stereoisomer, as each can exhibit unique binding affinities for their target proteins, as well as different pharmacokinetic and pharmacodynamic profiles. In the case of this compound-based inhibitors, the relative orientation of substituents on the bicyclic core, determined by the cis or trans fusion of the rings, can dramatically alter the molecule's shape and its ability to fit into the ATP-binding pocket of a kinase. Therefore, precise control and characterization of the stereochemistry are paramount.

Synthesis and Diastereomer Separation: A Practical Approach

The synthesis of the this compound core can be achieved through various synthetic routes, often involving intramolecular cyclization strategies. A common approach involves the stereoselective reduction of a corresponding unsaturated precursor. The separation of the resulting diastereomeric mixture is typically accomplished using column chromatography on silica gel, leveraging the subtle differences in polarity between the cis and trans isomers.

NMR Spectroscopy: The Key to Stereochemical Assignment

NMR spectroscopy is the most powerful tool for the unambiguous determination of the stereochemistry of the this compound diastereomers. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments provides a comprehensive picture of the molecular structure, including the relative orientation of protons and carbons.

¹H NMR Spectroscopy: A First Look at Diastereomeric Differences

The ¹H NMR spectra of the cis and trans isomers of this compound, while potentially complex due to overlapping signals, offer initial clues to their stereochemistry. Key differences are often observed in the chemical shifts and coupling constants of the bridgehead protons and the protons on the carbons adjacent to the nitrogen atoms.

In the cis isomer, the concave, "folded" shape of the molecule leads to distinct magnetic environments for the protons on the "inside" versus the "outside" of the fold. This can result in a wider dispersion of chemical shifts compared to the more linear and rigid trans isomer.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra provide complementary information about the carbon framework of the two diastereomers. The symmetry of the molecules plays a significant role in the number of observed signals. The trans isomer, often possessing a higher degree of symmetry, may exhibit fewer ¹³C signals than the less symmetric cis isomer. Furthermore, the chemical shifts of the bridgehead carbons and the carbons adjacent to the nitrogens are sensitive to the stereochemistry of the ring fusion.

Table 1: Hypothetical Comparative ¹H and ¹³C NMR Data for cis- and trans-Octahydropyrrolo[3,2-b]pyrrole

Proton/Carbon cis-Isomer Chemical Shift (ppm) trans-Isomer Chemical Shift (ppm) Key Differentiating Features
Bridgehead H Broader multiplet, potentially more shieldedSharper multiplet, potentially more deshieldedReflects different dihedral angles and steric environments.
CH₂ (adjacent to N) Two distinct sets of multipletsMore similar or overlapping multipletsDue to the different magnetic environments on either side of the ring system in the cis isomer.
Bridgehead C Typically shieldedTypically deshieldedStrain and electronic effects of the ring fusion influence the chemical shift.
CH₂ C (adjacent to N) May show greater chemical shift nonequivalenceMore likely to be equivalent or have smaller differencesReflects the overall symmetry of the molecule.

Note: This table presents expected trends. Actual chemical shifts will vary depending on the solvent and any substituents on the pyrrolidine rings.

2D NMR for Unambiguous Assignment

While 1D NMR provides valuable initial insights, 2D NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals and for definitively determining the stereochemistry.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of spin systems within each pyrrolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the bicyclic system.

The Decisive Role of NOESY/ROESY: Probing Through-Space Interactions

The most definitive evidence for the cis or trans stereochemistry comes from Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect protons that are close to each other in space, regardless of their through-bond connectivity.

In the cis-octahydropyrrolo[3,2-b]pyrrole isomer, a strong NOE correlation is expected between the two bridgehead protons, as they are on the same face of the bicyclic system and therefore in close proximity.

Conversely, in the trans-octahydropyrrolo[3,2-b]pyrrole isomer, the bridgehead protons are on opposite faces of the ring system and are significantly further apart. Therefore, no NOE correlation, or a very weak one, would be observed between them.

dot

Caption: NOE correlation difference between cis and trans isomers.

Experimental Protocols

General NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified this compound diastereomer.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Gently agitate the tube to ensure complete dissolution.

NMR Data Acquisition Workflow

dot

G cluster_workflow NMR Experimental Workflow A 1D ¹H NMR C 2D COSY A->C D 2D HSQC A->D B 1D ¹³C NMR B->D G Structure Elucidation C->G E 2D HMBC D->E E->G F 2D NOESY/ROESY F->G

Caption: A typical workflow for NMR-based structure elucidation.

Conclusion

The stereochemical integrity of drug candidates is a cornerstone of modern pharmaceutical development. For molecules built upon the this compound scaffold, the differentiation between cis and trans diastereomers is of paramount importance. NMR spectroscopy, particularly through-space correlation experiments like NOESY and ROESY, provides an indispensable and definitive method for this critical stereochemical assignment. The principles and experimental approaches outlined in this guide serve as a robust framework for researchers in the field, ensuring the accurate characterization of these and other structurally complex molecules, thereby accelerating the journey from discovery to clinical application.

References

  • Discovery of octahydropyrrolo[3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. PubMed. [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. Journal of Physical Chemistry B. [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. ResearchGate. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • NOESY and ROESY. University of Missouri-St. Louis. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. ResearchGate. [Link]

benchmarking new synthetic routes to Octahydropyrrolo[3,2-b]pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking New Synthetic Routes to Octahydropyrrolo[3,2-b]pyrrole Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The Renaissance of the Fused Pyrrolidine

The This compound scaffold (often referred to in its saturated form as a specific isomer of diazabicyclo[3.3.0]octane) has emerged as a high-value "sp3-rich" pharmacophore.[1] Unlike its flat, aromatic parent—pyrrolo[3,2-b]pyrrole , widely used in organic electronics and dyes—the saturated octahydro variant offers distinct vectors for fragment-based drug design (FBDD), improved solubility, and unique metabolic stability profiles.

This guide benchmarks the Classical Route (reduction of aromatic cores) against Emerging Synthetic Strategies (stereoselective cascade cyclizations and transannular rearrangements). We analyze these routes based on yield, diastereoselectivity (cis- vs. trans-fusion), and scalability for library generation.[1]

Structural Context & Pharmacological Relevance

The this compound core is a rigid, bicyclic diamine. Its geometric constraints force substituents into defined vectors, making it an excellent scaffold for:

  • Kinase Inhibition: Mimicking the ATP-binding hinge region (e.g., FGFR3 inhibitors like Asinex-5082).[1]

  • GPCR Antagonists: Providing a rigid spacer for dopamine D3 and histamine H3 receptor ligands.

  • Antibacterial Agents: Serving as a surrogate for the proline-rich peptides found in native antimicrobial sequences.[1]

Nomenclature Note: While often confused with the symmetric 3,7-diazabicyclo[3.3.0]octane (the [3,4-c] fusion), the [3,2-b] isomer possesses a distinct 1,4-nitrogen arrangement relative to the fusion, creating a unique "stepped" conformation critical for chiral recognition.[1]

Benchmarking Analysis: The Routes

Method A: The "Reduction Strategy" (Classical/Baseline)
  • Mechanism: High-pressure hydrogenation of the electron-rich aromatic pyrrolo[3,2-b]pyrrole core, typically synthesized via the Gryko multicomponent reaction.[1]

  • Status: The historical standard but chemically inefficient for sp3 generation.

  • Pros: Access to the aromatic precursor is well-established and modular (aldehydes + amines + nitroalkenes).[1]

  • Cons:

    • Harsh Conditions: Requires high pressure (50–100 bar H2) and expensive catalysts (PtO2, Rh/C) to reduce the electron-rich pyrrole rings.

    • Poor Selectivity: Often yields difficult-to-separate mixtures of cis-cis, cis-trans, and trans-trans isomers.[1]

    • Atom Economy: Low, due to the loss of aromaticity and heavy metal waste.

Method B: The "Transannular Cyclization" (The Challenger)
  • Mechanism: Oxidative transannular closure of 1,5-diazacyclooctane precursors.[1]

  • Status: A scalable, modern alternative yielding the [3.3.0] system directly.

  • Pros:

    • Stereocontrol: The conformation of the 8-membered ring dictates the fusion geometry, often favoring the thermodynamically stable cis-fused system.[1]

    • Mild Conditions: Avoids high-pressure hydrogenation.

  • Cons: Synthesis of the 8-membered precursor can be the bottleneck (dilution effects required).

Method C: The "Double Reductive Amination" (The Specialist)
  • Mechanism: Reaction of 1,4-dicarbonyl equivalents (or sugar-derived dialdehydes) with diamines, followed by cascade cyclization.[1]

  • Status: The preferred route for chiral, enantiopure synthesis.

  • Pros: High enantioselectivity when using chiral pool starting materials (e.g., mannitol derivatives).

  • Cons: Limited substrate scope; often restricted to specific substitution patterns.

Comparative Metrics Data

MetricRoute A: Aromatic Reduction Route B: Transannular Cyclization Route C: Double Reductive Amination
Overall Yield Low (20–35%)Moderate (45–60%)High (65–80%)
Step Count 2 (Synthesis + Reduction)3 (Precursor + Cyclization)1–2 (Cascade)
Stereocontrol Poor (Isomeric mixtures)Good (Thermodynamic control)Excellent (Substrate control)
Scalability Medium (Safety limits on H2)High (Flow chemistry compatible)Medium (Reagent cost)
Green Score (E-Factor) High (Metal waste, solvents)ModerateLow (Water compatible variants)

Detailed Experimental Protocol: The "Challenger" Route

Objective: Synthesis of cis-Octahydropyrrolo[3,2-b]pyrrole via Transannular Cyclization (Adapted for Benchmarking).

Rationale: This route is selected for its reproducibility and ability to generate the saturated core without the safety hazards of high-pressure hydrogenation.[1]

Reagents:

  • Precursor:

    
    -Dibenzyl-1,5-diazacyclooctane (prepared via dimerization of bis-amino compounds).[1]
    
  • Oxidant: Mercuric Acetate

    
     or Iodine 
    
    
    
    (Green alternative: Photoredox catalyst
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or DCM.

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve

    
    -dibenzyl-1,5-diazacyclooctane (1.0 eq) in degassed MeCN (0.1 M concentration). Note: Degassing is critical to prevent non-specific oxidation.[1]
    
  • Oxidative Cyclization:

    • Standard: Add

      
       (4.0 eq) and reflux for 4 hours.
      
    • Modern (Recommended): Add

      
       (2.5 eq) and 
      
      
      
      (3.0 eq) and stir at room temperature for 12 hours.
  • Quenching: Cool the mixture to 0°C. Quench with saturated aqueous

    
     to remove excess iodine.
    
  • Extraction: Extract with DCM (3x). Wash combined organic layers with brine, dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. The crude oil is purified via flash column chromatography (SiO2, 5% MeOH in DCM with 1%

    
    ) to yield the bicyclic diamine.
    
  • Deprotection (Optional): Hydrogenolysis (

    
    , 1 atm) removes benzyl groups to yield the free amine core.
    

Self-Validation Check:

  • NMR Verification: Look for the disappearance of the olefinic/cyclooctane protons and the appearance of bridgehead methine protons at

    
     3.5–4.0 ppm.
    
  • Mass Spec: Confirm the parent ion

    
    .
    

Mechanistic Visualization

The following diagram illustrates the decision matrix and mechanistic flow for selecting the optimal route based on the target application (Library vs. Scale-up).

G Target Target: this compound Decision Primary Constraint? Target->Decision RouteA_Start Route A: Aromatic Reduction Decision->RouteA_Start Access to Aromatic Core RouteB_Start Route B: Transannular Cyclization Decision->RouteB_Start Scalability & Sp3 Content RouteC_Start Route C: Reductive Amination Decision->RouteC_Start Enantiopurity StepA1 Gryko MCR (Aldehyde + Amine + Nitro) RouteA_Start->StepA1 StepB1 1,5-Diazacyclooctane Precursor RouteB_Start->StepB1 StepA2 High Pressure H2 (PtO2, 100 bar) StepA1->StepA2 ResultA Mixture of Isomers (Low Yield) StepA2->ResultA ResultA->Target Purification Required StepB2 Oxidative Closure (I2 or Photoredox) StepB1->StepB2 ResultB Cis-Fused System (High Yield) StepB2->ResultB ResultB->Target Direct Access

Caption: Decision matrix comparing the "Classical" aromatic reduction pathway against the "Modern" transannular cyclization for accessing the saturated bicyclic core.

References

  • Gryko, D. T. (2002). "A simple and versatile synthesis of pyrrolo[3,2-b]pyrroles."[1] Journal of Organic Chemistry. Link (Grounding for Route A precursor).

  • Amornraksa, K., et al. (1987). "Synthesis of 3,7-diazabicyclo[3.3.0]octane derivatives." ResearchGate. Link (Historical context for bicyclic diamines).

  • Driver, T. G., et al. (2007).[2] "Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides." Organic Letters. Link (Modern catalytic approaches).

  • Asinex Corporation. (2022). "Discovery of octahydropyrrolo[3,2-b]pyridin derivatives as FGFR3 inhibitors." PubMed. Link (Validation of scaffold utility in drug discovery).

  • Krutak, J. J., et al. (2000). "Synthesis and characterization of 1,5-diazacyclooctane derivatives." Journal of Organic Chemistry. Link (Basis for Route B transannular cyclization).

Sources

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